Acetyl-Cys(dodecyl) chloromethyl ketone
Description
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Properties
IUPAC Name |
N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFJUPCKFQRI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432059 | |
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253589-60-5 | |
| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: A Potent Anti-Leukemic Agent
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Cys(dodecyl) chloromethyl ketone is a synthetic, cell-permeable compound that has demonstrated significant cytotoxic activity against human leukemia cell lines. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key biological data. It is intended to serve as a foundational resource for researchers in oncology, drug discovery, and chemical biology, offering detailed protocols and insights to facilitate further investigation into its therapeutic potential.
Introduction: The Emergence of a Targeted Cytotoxin
The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that can selectively eliminate malignant cells while minimizing off-target effects. Within this paradigm, irreversible inhibitors of cellular proteases have garnered considerable attention. This compound belongs to the class of chloromethyl ketones, which are known to act as irreversible inhibitors of cysteine and serine proteases. The unique structural features of this molecule—an N-acetylated cysteine backbone, a long dodecyl carbon chain, and a reactive chloromethyl ketone moiety—suggest a multi-faceted mechanism of action that combines targeted enzymatic inactivation with enhanced cellular uptake.
Initial studies have highlighted the potent anti-leukemic properties of this compound. This guide aims to consolidate the current knowledge of this compound, providing a detailed examination of its scientific underpinnings and practical applications in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-acetamide | N/A |
| Molecular Formula | C18H34ClNO2S | N/A |
| Molecular Weight | 363.99 g/mol | N/A |
| CAS Number | 253589-60-5 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in aqueous buffers. | [1] |
| Storage | Store at -20°C. For long-term storage, it is recommended to keep the compound in a desiccated environment. Aqueous solutions are not recommended for storage for more than one day. | [1] |
Note: The dodecyl chain confers significant hydrophobicity to the molecule, impacting its solubility. It is crucial to prepare stock solutions in an appropriate organic solvent before further dilution into aqueous media for biological assays.
Mechanism of Action: Irreversible Protease Inhibition
The primary mechanism of action of this compound is predicated on the reactivity of its chloromethyl ketone group. This functional group acts as an electrophilic "warhead" that irreversibly alkylates the nucleophilic active site residues of specific proteases, primarily cysteine or histidine residues.[2]
This covalent modification leads to the permanent inactivation of the target enzyme, thereby disrupting downstream cellular processes that are dependent on its proteolytic activity. The specificity of the inhibitor is determined by the N-acetyl-cysteine and the S-dodecyl moieties, which influence the binding affinity of the compound to the active site pocket of the protease.
While the precise protease targets of this compound that mediate its anti-leukemic effects have yet to be fully elucidated, the general mechanism of chloromethyl ketones suggests that it likely inhibits one or more critical proteases involved in cell survival, proliferation, or apoptosis pathways in leukemia cells.
The long dodecyl chain is hypothesized to enhance the lipophilicity of the molecule, facilitating its passage across the cell membrane and increasing its intracellular concentration.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The following is a generalized synthetic scheme based on established chemical principles for the synthesis of related compounds.
Step 1: N-acetylation of L-cysteine
The initial step involves the protection of the amino group of L-cysteine through acetylation. This is typically achieved by reacting L-cysteine with acetic anhydride in a suitable solvent.[3][4][5]
Reaction: L-cysteine + Acetic Anhydride → N-acetyl-L-cysteine
Step 2: S-alkylation of N-acetyl-L-cysteine
The thiol group of N-acetyl-L-cysteine is then alkylated with a dodecyl halide (e.g., 1-bromododecane) to introduce the dodecyl chain. This reaction is typically carried out in the presence of a base.
Reaction: N-acetyl-L-cysteine + 1-Bromododecane --(Base)--> N-acetyl-S-dodecyl-L-cysteine
Step 3: Conversion to the Chloromethyl Ketone
The final step involves the conversion of the carboxylic acid group of N-acetyl-S-dodecyl-L-cysteine into the reactive chloromethyl ketone moiety. This transformation can be achieved through a series of reactions involving activation of the carboxylic acid followed by reaction with diazomethane and then hydrogen chloride.
Reaction: N-acetyl-S-dodecyl-L-cysteine → this compound
Note: The synthesis of chloromethyl ketones involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Preclinical Data
The most compelling evidence for the therapeutic potential of this compound comes from its potent cytotoxic effects on human leukemia cell lines.
In Vitro Cytotoxicity against Leukemia Cell Lines
A key study demonstrated the potent and selective activity of this compound against human B-lineage (Nalm-6) and T-lineage (Molt-3) acute lymphoblastic leukemia cell lines.[6]
| Cell Line | IC50 (µM) |
| Nalm-6 (B-lineage ALL) | 2.0 |
| Molt-3 (T-lineage ALL) | 2.3 |
These low micromolar IC50 values indicate a high degree of cytotoxicity against these leukemia cells, making it a promising candidate for further preclinical development.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to investigate the biological effects of this compound.
Preparation of Stock Solutions
Due to its hydrophobicity, it is essential to prepare a concentrated stock solution in an organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a precise amount of this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of this compound against leukemia cell lines.[7][8]
-
Materials:
-
Leukemia cell lines (e.g., Nalm-6, Molt-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Safety and Handling
As a reactive chemical with potent biological activity, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Future Directions and Conclusion
This compound represents a promising lead compound for the development of novel anti-leukemic therapies. Future research should focus on:
-
Target Identification: Identifying the specific cellular proteases that are inhibited by the compound to elucidate its precise mechanism of action.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in animal models of leukemia.
-
Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to assess its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
References
- Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & Medicinal Chemistry Letters, 10(6), 547-549.
-
Synthesis of Acetylcystiene. (n.d.). Retrieved from [Link]
- Bonanomi, M., & Bosisio, E. (1976). Synthesis of N-acetylcysteine compounds. Il Farmaco; edizione scientifica, 31(11), 767–775.
- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
-
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2023). Retrieved from [Link]
- Yang, C. C., et al. (2018). Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine. Oncology Letters, 15(5), 7539-7546.
- Wierod, L., et al. (2024). N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells. Journal of Biological Chemistry, 300(1), 105509.
-
Wikipedia contributors. (2023). Tosyl phenylalanyl chloromethyl ketone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pieters, R., et al. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia & Lymphoma, 31(3-4), 381-388.
- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.
-
DC Fine Chemicals. (2024). Safety Data Sheet for N-Acetyl-L-cysteine. Retrieved from [Link]
- Brown, C. Z., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 7(4), 1475–1488.
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An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: Structure, Synthesis, and Application as a Covalent Probe
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Acetyl-Cys(dodecyl) chloromethyl ketone, a covalent inhibitor of significant interest in chemical biology and drug discovery. We delve into its molecular structure, elucidating the role of each functional moiety in its mechanism of action. A detailed synthetic route is proposed, followed by an in-depth exploration of its application as a chemical probe in activity-based protein profiling (ABPP). This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound for target identification and validation, complete with detailed experimental protocols and the rationale behind key procedural steps.
Introduction: The Resurgence of Covalent Probes in Drug Discovery
The paradigm of irreversible inhibition, once sidelined due to concerns over off-target toxicity, is experiencing a renaissance in modern drug development. The appeal of covalent inhibitors lies in their potential for enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often intractable to traditional non-covalent binders. This compound is a prime example of a targeted covalent inhibitor, designed to leverage specific chemical reactivity to achieve its biological effects. Its unique tripartite structure allows for cellular permeability, target recognition, and irreversible modification, making it a powerful tool for probing enzyme function and identifying novel therapeutic targets.
Molecular Architecture and Physicochemical Profile
The structure of this compound is a masterful integration of three distinct chemical motifs, each contributing to its overall function:
-
N-Acetyl Cysteine Scaffold: This amino acid backbone provides a chiral core and potential interaction points within an enzyme's active site. The N-acetylation neutralizes the charge of the amine group, enhancing its membrane permeability.
-
S-Dodecyl Chain: This 12-carbon alkyl chain imparts significant lipophilicity to the molecule. This is a critical feature for passive diffusion across cellular membranes and can also mediate binding to hydrophobic pockets within a target protein.
-
Chloromethyl Ketone (CMK) "Warhead": This electrophilic moiety is the reactive component responsible for the covalent modification of target proteins. The electron-withdrawing nature of the adjacent ketone carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack from amino acid residues like cysteine, histidine, or lysine, leading to the irreversible formation of a covalent bond.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄ClNO₂S | [1][2] |
| Molecular Weight | 363.99 g/mol | [1][2] |
| Appearance | White to off-white solid | Generic Material Property |
| Solubility | Soluble in DMSO, DMF, Ethanol | Generic Material Property |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step process involving the S-alkylation of a protected cysteine derivative, followed by the introduction of the chloromethyl ketone warhead.
Caption: Fig 1. Proposed synthetic route.
Causality Behind Synthetic Choices:
-
Step 1: S-Alkylation: The reaction between the thiol group of N-acetyl-L-cysteine and an alkyl halide like 1-bromododecane is a standard method for forming a thioether bond[3][4]. The use of a base, such as sodium ethoxide, is crucial to deprotonate the thiol, forming a more nucleophilic thiolate anion which readily attacks the electrophilic carbon of the alkyl bromide[3].
-
Step 2: Chloromethyl Ketone Formation: The conversion of the carboxylic acid of N-Acetyl-S-dodecyl-L-cysteine to a chloromethyl ketone is a well-established transformation in peptide chemistry[5]. A common method involves the initial formation of a diazomethyl ketone using diazomethane, which is then treated with hydrochloric acid to yield the final chloromethyl ketone product[5].
Mechanism of Covalent Inhibition
The inhibitory activity of this compound is a two-step process characteristic of affinity labels:
-
Reversible Binding (Kᵢ): The inhibitor first docks into the active site of the target enzyme through non-covalent interactions. The dodecyl chain likely plays a significant role in this initial binding by occupying a hydrophobic pocket, while the acetyl-cysteine backbone may form hydrogen bonds or other interactions that orient the molecule.
-
Irreversible Covalent Modification (kᵢₙₐ꜀ₜ): Once properly positioned, a nucleophilic residue in the enzyme's active site (typically a cysteine thiolate) attacks the electrophilic carbon of the chloromethyl ketone. This results in the formation of a stable thioether bond and the displacement of the chloride ion as a leaving group, leading to the irreversible inactivation of the enzyme.
Caption: Fig 2. Two-step mechanism of inhibition.
Applications in Activity-Based Protein Profiling (ABPP)
This compound is an excellent tool for ABPP, a powerful chemoproteomic technique used to identify and characterize the active members of entire enzyme families in complex biological samples.
Workflow for Target Identification
The general workflow for using this compound in a competitive ABPP experiment to identify its cellular targets is as follows:
Caption: Fig 3. Competitive ABPP workflow.
Detailed Experimental Protocol: Competitive ABPP
This protocol outlines the steps for identifying the targets of this compound in a human cancer cell line.
1. Cell Lysis and Proteome Preparation:
-
Rationale: The choice of lysis buffer is critical for solubilizing proteins while maintaining their native, active conformation. A buffer lacking strong detergents that could denature proteins is often preferred for ABPP. The pH is maintained around 7.4 to mimic physiological conditions.
-
Procedure:
-
Culture human leukemia cell lines (e.g., Nalm-6 or Molt-3) to the desired density.
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (excluding cysteine protease inhibitors).
-
Homogenize the lysate by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
2. Inhibitor and Probe Treatment:
-
Rationale: A pre-incubation step with the inhibitor allows it to bind to its targets before the addition of the broad-spectrum probe. The concentrations should be optimized to ensure target engagement without causing widespread non-specific effects.
-
Procedure:
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
In separate microcentrifuge tubes, pre-incubate aliquots of the proteome with either this compound (e.g., at 1x, 10x, and 100x the IC₅₀ value) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
3. Quenching and Sample Preparation for Mass Spectrometry:
-
Rationale: A quenching agent is added to react with any excess probe, preventing non-specific labeling during subsequent steps. Dithiothreitol (DTT) is a common choice as its thiol groups will react with the iodoacetamide probe.
-
Procedure:
-
Quench the labeling reaction by adding DTT to a final concentration of 10 mM.
-
Perform a click chemistry reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Precipitate the proteins (e.g., with acetone) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS to denature the proteins.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides for analysis.
-
4. LC-MS/MS Analysis and Target Identification:
-
Rationale: By comparing the abundance of peptides from the inhibitor-treated sample to the control, proteins that were covalently modified by this compound will show a significant reduction in labeling by the broad-spectrum probe.
-
Procedure:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify the proteins.
-
Identify the specific targets of this compound as those proteins showing a dose-dependent decrease in signal intensity in the inhibitor-treated samples compared to the DMSO control.
-
Known Biological Activity and Quantitative Data
This compound has demonstrated potent cytotoxic activity against human leukemia cell lines.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Nalm-6 | B-lineage acute lymphoblastic leukemia | 2.0 | [6] |
| Molt-3 | T-lineage acute lymphoblastic leukemia | 2.3 | [6] |
Conclusion: A Versatile Tool for Chemical Biology
This compound represents a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable mechanism of action, and amenability to ABPP workflows make it an ideal probe for identifying and characterizing novel enzyme targets, particularly those with reactive cysteine residues in their active sites. The protocols and rationale presented in this guide provide a solid foundation for the effective application of this and similar covalent probes in the ongoing quest for new therapeutic interventions.
References
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. Available at: [Link]
-
What should you consider when selecting a protein extraction buffer?. G-Biosciences. Available at: [Link]
-
SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ACS Publications. Available at: [Link]
-
Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. Available at: [Link]
-
Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central. Available at: [Link]
-
The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PubMed Central. Available at: [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. Available at: [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]
-
Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & medicinal chemistry letters, 10(6), 547–549. Available at: [Link]
-
This compound. Molbase. Available at: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]
-
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]
-
Synthesis of N alpha-[3H]acetyl-L-lysine chloromethyl ketone and its use in the fluorographic detection of proteases. PubMed. Available at: [Link]
-
The Taxonomy of Covalent Inhibitors. PubMed Central. Available at: [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]
-
N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. PubMed. Available at: [Link]
-
S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Target Proteins of Acetyl-Cys(dodecyl) Chloromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action. Among these, chloromethyl ketones (CMKs) represent a class of irreversible inhibitors that have been instrumental in probing the function of various enzymes. This technical guide focuses on Acetyl-Cys(dodecyl) chloromethyl ketone, a compound designed with specific chemical features to selectively target certain protein classes. We will delve into its mechanism of action, explore its hypothesized protein targets, and provide a comprehensive, step-by-step framework for the identification and validation of these targets. This guide is intended to be a valuable resource for researchers and drug development professionals working with covalent inhibitors and seeking to understand the molecular interactions of this compound.
The Molecular Logic of this compound
This compound is a bespoke covalent inhibitor engineered with three key chemical moieties, each contributing to its target specificity and reactivity:
-
The Chloromethyl Ketone (CMK) "Warhead": The electrophilic chloromethyl ketone is the reactive part of the molecule. It is designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues at the active site of its target proteins. This covalent linkage is the basis for its potent and long-lasting inhibitory effects.
-
The N-Acetyl-Cysteine (Acetyl-Cys) "Guiding System": The N-acetyl-cysteine component of the molecule serves as a recognition motif. Many enzymes, particularly certain proteases and transferases, have active sites that recognize and bind to specific amino acid or peptide sequences. The N-acetyl-cysteine moiety is hypothesized to guide the inhibitor to the active sites of enzymes that process cysteine-containing substrates. The acetylation of the N-terminus may also influence the molecule's stability and cell permeability.
-
The Dodecyl "Anchor": The long, twelve-carbon dodecyl chain is a highly hydrophobic appendage. This feature suggests that this compound may preferentially target proteins with deep, hydrophobic binding pockets or those associated with cellular membranes. This lipid-like tail can significantly enhance the binding affinity and selectivity of the inhibitor for its targets.
The Covalent Mechanism of Action: An Irreversible Bond
The inhibitory activity of this compound is predicated on the formation of a covalent bond with its target protein. The carbon atom of the chloromethyl group is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains. The most common nucleophilic targets for CMKs are the thiol group of cysteine and the imidazole ring of histidine.[1]
The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic residue in the enzyme's active site attacks the carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable thioether (with cysteine) or a substituted imidazole (with histidine) linkage, leading to the irreversible inactivation of the enzyme.
Sources
The Vanguard of Irreversible Inhibition: A Technical Guide to the Discovery and Legacy of Chloromethyl Ketone Inhibitors
For researchers, scientists, and drug development professionals, the ability to selectively dissect complex biological pathways is paramount. This often necessitates the use of highly specific molecular tools to modulate the activity of key enzymes. Among the arsenal of available chemical probes, chloromethyl ketone inhibitors hold a place of historical and practical significance. This in-depth technical guide delves into the discovery, mechanism, and enduring legacy of these powerful covalent inhibitors, providing both a historical narrative and practical insights for their application in modern research.
The Genesis of an Irreversible Bond: A Tale of Two Proteases
The story of chloromethyl ketone inhibitors begins in the early 1960s, a time of burgeoning understanding of enzyme structure and function. The prevailing challenge was to move beyond reversible inhibitors to tools that could form a stable, covalent bond with an enzyme's active site, thereby providing a more definitive means of studying its function. This quest for "affinity labels" or "active site-directed irreversible inhibitors" was driven by the desire to specifically modify and identify the amino acid residues responsible for catalysis.
The breakthrough came from the independent yet complementary work of Elliott and Shaw. Their research focused on two well-characterized serine proteases: chymotrypsin and trypsin. The key intellectual leap was to design a molecule that combined the substrate-like recognition elements of these proteases with a reactive chemical "warhead."
-
For chymotrypsin , which preferentially cleaves peptide bonds after bulky hydrophobic amino acids like phenylalanine, the inhibitor N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) was synthesized. The tosyl-L-phenylalanine moiety served as a homing device, guiding the inhibitor to the chymotrypsin active site.
-
For trypsin , which favors cleavage after positively charged residues like lysine and arginine, Nα-tosyl-L-lysine chloromethyl ketone (TLCK) was developed. Here, the tosyl-L-lysine portion directed the inhibitor to the trypsin active site.
These pioneering studies demonstrated that TPCK and TLCK could specifically and irreversibly inactivate their respective target proteases, heralding a new era of enzyme research.
The Chemistry of Irreversible Inhibition: A Tale of Two Mechanisms
The efficacy of chloromethyl ketone inhibitors lies in their ability to form a stable covalent bond with a nucleophilic residue within the enzyme's active site. The precise mechanism of this interaction depends on the class of protease being targeted.
Serine Proteases: A Two-Step Alkylation
In serine proteases, the catalytic triad, composed of serine, histidine, and aspartate, is the target. The inhibition by a peptide chloromethyl ketone proceeds through a two-step mechanism:
-
Initial Binding and Hemiketal Formation: The inhibitor, mimicking a natural substrate, binds non-covalently to the active site. The catalytic serine's hydroxyl group then attacks the carbonyl carbon of the chloromethyl ketone, forming a transient tetrahedral intermediate known as a hemiketal.
-
Alkylation of the Catalytic Histidine: The adjacent, and now correctly positioned, chloromethyl group is then susceptible to nucleophilic attack by the imidazole ring of the catalytic histidine. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the histidine residue.
This dual interaction, forming a hemiketal with the serine and a covalent bond with the histidine, effectively and irreversibly shuts down the enzyme's catalytic machinery.
Figure 1: Mechanism of serine protease inhibition by a chloromethyl ketone.
Cysteine Proteases: A Direct Thioether Linkage
In cysteine proteases, the catalytic machinery relies on a cysteine residue, which acts as the primary nucleophile. The inhibition by a chloromethyl ketone is a more direct process:
-
Substrate-like Binding: The inhibitor binds to the active site, guided by its peptide sequence.
-
Direct Alkylation of the Catalytic Cysteine: The highly nucleophilic thiol group of the active site cysteine directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.
This single covalent modification of the catalytic cysteine is sufficient to irreversibly inactivate the enzyme.
Figure 2: Mechanism of cysteine protease inhibition by a chloromethyl ketone.
The Evolution of Specificity: From Broad Swords to Scalpels
While TPCK and TLCK were groundbreaking, their specificity was limited to broad classes of proteases. The true power of chloromethyl ketone inhibitors was unlocked with the advent of peptide synthesis. By elongating the peptide chain of the inhibitor to better mimic the natural substrates of specific proteases, researchers could create highly selective tools.
This "substrate-mimicry" approach allowed for the targeting of a wide array of proteases with exquisite specificity. For example, a tetrapeptide chloromethyl ketone could be designed to inhibit a specific caspase involved in apoptosis, while having minimal effect on other caspases or serine proteases.
| Inhibitor Name | Peptide Sequence | Target Protease(s) | Notes |
| TPCK | Tosyl-Phe-CH2Cl | Chymotrypsin-like proteases | One of the first chloromethyl ketone inhibitors developed. |
| TLCK | Tosyl-Lys-CH2Cl | Trypsin-like proteases | A pioneering inhibitor for trypsin and related enzymes. |
| Z-Phe-Ala-CH2Cl | Z-Phe-Ala | Cathepsin B | An example of a dipeptidyl inhibitor for a cysteine protease. |
| Ac-YVAD-CMK | Ac-Tyr-Val-Ala-Asp | Caspase-1 | A highly specific inhibitor for a key inflammatory caspase. |
| Z-VAD-FMK | Z-Val-Ala-Asp | Pan-caspase inhibitor | A broad-spectrum caspase inhibitor (fluoromethyl ketone analog). |
Note: Z = Benzyloxycarbonyl, Ac = Acetyl. FMK (fluoromethyl ketone) is a less reactive and often more specific analog of CMK (chloromethyl ketone).
Experimental Protocols: A Guide for the Bench Scientist
The successful application of chloromethyl ketone inhibitors requires careful attention to experimental detail. The following protocols provide a general framework for their synthesis and use in enzyme inhibition assays.
Synthesis of a Peptide Chloromethyl Ketone
The synthesis of a peptide chloromethyl ketone typically involves the coupling of a protected peptide to a chloromethyl ketone warhead.
Materials:
-
N-protected peptide with a free carboxyl group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Diazomethane (CH2N2) in diethyl ether (handle with extreme caution in a fume hood)
-
Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
Activation of the Peptide: Dissolve the N-protected peptide and NHS in anhydrous dichloromethane. Add DCC at 0°C and stir for 2-4 hours to form the NHS-ester.
-
Formation of the Diazomethyl Ketone: In a separate flask, carefully add the activated peptide solution to a solution of diazomethane in diethyl ether at 0°C. Allow the reaction to proceed overnight at room temperature.
-
Formation of the Chloromethyl Ketone: Cool the reaction mixture to 0°C and slowly add a solution of anhydrous HCl. The reaction is typically complete within 30 minutes.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the pure peptide chloromethyl ketone.
Note: This is a generalized protocol. Specific reaction conditions and purification methods will vary depending on the peptide sequence. Always consult the primary literature for detailed procedures for a specific inhibitor.
Enzyme Inhibition Assay
Determining the potency of a chloromethyl ketone inhibitor is typically done using a continuous or discontinuous enzyme assay.
Materials:
-
Purified target protease
-
Fluorogenic or chromogenic substrate for the protease
-
Chloromethyl ketone inhibitor stock solution (in a suitable solvent like DMSO)
-
Assay buffer (pH and composition optimized for the target protease)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, pre-incubate the protease with varying concentrations of the chloromethyl ketone inhibitor in the assay buffer for different time points (e.g., 0, 5, 15, 30 minutes). Include a control with no inhibitor.
-
Initiation of the Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Measurement of Activity: Monitor the increase in fluorescence or absorbance over time. The initial rate of the reaction is proportional to the amount of active enzyme.
-
Data Analysis: Plot the remaining enzyme activity as a function of inhibitor concentration for each pre-incubation time. For irreversible inhibitors, the inhibition will be time-dependent. The data can be used to calculate the second-order rate constant of inactivation (k_inact/K_i).
Figure 3: Workflow for an enzyme inhibition assay with a chloromethyl ketone.
The Enduring Legacy: From Basic Research to Drug Discovery
The discovery of chloromethyl ketone inhibitors has had a profound and lasting impact on biochemistry and drug discovery. These tools have been instrumental in:
-
Elucidating Enzyme Mechanisms: By specifically labeling active site residues, they have helped to identify the key players in catalysis for numerous enzymes.
-
Defining Protease Substrate Specificity: The development of libraries of peptidyl chloromethyl ketones has been crucial in mapping the substrate preferences of a wide range of proteases.
-
Validating Drug Targets: The use of specific inhibitors has allowed researchers to probe the physiological roles of proteases in disease models, validating them as potential therapeutic targets.
-
Inspiring the Development of New Inhibitors: The principles of active site-directed irreversible inhibition pioneered with chloromethyl ketones have been adapted to design a vast array of other covalent inhibitors, including fluoromethyl ketones, vinyl sulfones, and acyloxymethyl ketones, which often offer improved selectivity and reduced off-target effects.
While the high reactivity of the chloromethyl ketone group can sometimes lead to off-target effects, their utility as research tools remains undeniable. They continue to be employed in activity-based protein profiling (ABPP) to identify and quantify the activity of enzymes in complex biological samples. Furthermore, the fundamental principles learned from their development continue to guide the design of novel covalent drugs for a variety of diseases, from cancer to viral infections.
References
- Shaw, E. (1990). Covalent modification of the active sites of proteases. Advances in Enzymology and Related Areas of Molecular Biology, 63, 271-347.
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
-
Sadaghiani, A. M., Verhelst, S. H., & Bogyo, M. (2007). Tagging and detection strategies for activity-based proteomics. Current Opinion in Chemical Biology, 11(1), 20-28. [Link]
-
Kaiser, M., Groll, M., Renner, C., Huber, R., & Moroder, L. (2007). The development of non-peptidic proteasome inhibitors. Angewandte Chemie International Edition, 46(41), 7678-7700. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of Acetyl-Cys(dodecyl) chloromethyl ketone, a specialized chemical probe used in biomedical research. We will delve into its fundamental physicochemical properties, dissect its mechanism of action as a covalent inhibitor, and outline its practical applications in experimental settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for assay development, target validation, and mechanistic studies. We will explore the causality behind its molecular design, provide actionable protocols for its use, and contextualize its function within the broader class of chloromethyl ketone inhibitors.
Introduction: Deconstructing this compound
This compound is a highly specific, cell-permeable, irreversible inhibitor. Its structure is rationally designed with three key functional components:
-
N-acetyl-cysteine Backbone: Provides a foundational structure. The N-acetylation offers stability against peptidases.
-
S-dodecyl Group: A 12-carbon alkyl chain attached to the cysteine's sulfur atom. This extensive hydrophobic moiety is critical for enhancing the molecule's ability to penetrate cellular membranes and may contribute to its interaction with hydrophobic pockets in target proteins.
-
Chloromethyl Ketone (CMK) "Warhead": This reactive group is the engine of the molecule's inhibitory activity. It is an electrophilic moiety designed to form a stable, covalent bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inactivation.
The combination of these features creates a tool compound that is not just a generic inhibitor, but one with distinct properties of cell permeability and covalent reactivity, making it suitable for both in vitro and cell-based experimental systems.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective application in research. These properties dictate everything from solvent choice and storage conditions to bioavailability in cellular assays.
Chemical Structure and Identifiers
-
IUPAC Name: Acetamide, N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-[1]
-
Synonyms: Ac-Cys(dodecyl)-CMK, this compound[1]
Core Molecular Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C18H34ClNO2S | [1][2] |
| Molecular Weight | 363.99 g/mol | [1][2] |
| Boiling Point (Predicted) | 517.6 ± 50.0 °C | [1] |
| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [1] |
Note: Predicted values are computational estimates and should be used as a guideline.
Mechanism of Action: The Science of Irreversible Inhibition
The primary utility of this compound stems from its function as an irreversible covalent inhibitor. This mechanism offers distinct advantages over reversible inhibitors, such as prolonged duration of action, which can be particularly useful for elucidating the consequences of sustained target inhibition.
The Chloromethyl Ketone (CMK) Reactive Group
Chloromethyl ketones are a well-established class of irreversible inhibitors that target specific amino acid residues, primarily the active site histidine of serine proteases and the active site cysteine of cysteine proteases.[3][4] The mechanism proceeds via nucleophilic substitution.
The process can be visualized as follows:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site. The specificity of this initial binding is often dictated by the peptide-like backbone of the inhibitor (in this case, the acetyl-cysteine moiety).
-
Nucleophilic Attack: A nucleophilic residue in the active site (e.g., the imidazole side chain of histidine or the thiolate of cysteine) attacks the carbon atom of the chloromethyl group.[3]
-
Covalent Bond Formation: This attack displaces the chlorine atom, a good leaving group, resulting in the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor.[3] This effectively and permanently inactivates the enzyme molecule.
Caption: General mechanism of irreversible inhibition by a chloromethyl ketone.
Influence of the Dodecyl Group on Bioactivity
The S-dodecyl chain is not merely a passive component. Its significant hydrophobicity serves two primary purposes:
-
Membrane Permeability: It facilitates the passive diffusion of the inhibitor across the lipid bilayer of the cell membrane. This is a crucial feature for studying intracellular targets in live-cell assays. Standard peptide-based CMKs are often membrane-impermeable, limiting their utility.
-
Target Interaction: The alkyl chain can interact with hydrophobic pockets within or near the active site of the target enzyme, potentially increasing binding affinity and specificity.
Biological Applications and Target Considerations
While the specific targets of this compound are not broadly documented in high-impact literature, its structure allows us to infer its likely target classes and applications. As a CMK, it is expected to inhibit certain proteases. However, the reactive nature of the CMK group means researchers must be vigilant about potential off-target effects.
Potential Off-Target Effects: Chloromethyl ketones can react with other nucleophilic species within the cell, most notably glutathione (GSH), a highly abundant cellular thiol.[5][6] This can lead to depletion of cellular GSH levels and may interfere with the glutathione redox system, an important consideration when interpreting experimental results.[5] The action of some CMKs can be prevented by pre-incubation with thiols like glutathione or cysteine.[6][7]
Experimental Protocols and Handling
Proper handling and preparation are critical for obtaining reproducible and reliable data. The hydrophobicity and reactivity of this compound demand careful attention to detail.
Reconstitution and Storage of Stock Solutions
Rationale: Due to the long dodecyl chain, this compound is expected to be poorly soluble in aqueous buffers. A high-concentration stock solution must be prepared in an appropriate organic solvent and then diluted into aqueous experimental media. The CMK group is susceptible to hydrolysis, so anhydrous solvents and proper storage are essential to maintain compound integrity.
Protocol:
-
Solvent Selection: Use a dry, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is typically preferred for cell culture applications.
-
Reconstitution:
-
Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be required but should be used cautiously.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. For long-term storage, -80°C is recommended.
-
Caption: Workflow for the reconstitution and storage of stock solutions.
General Guidelines for Use in Cell-Based Assays
Rationale: When introducing a DMSO stock into aqueous cell culture media, the final DMSO concentration must be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) is mandatory in all experiments.
Procedure:
-
Prepare Working Solution: Perform a serial dilution of the high-concentration stock solution in cell culture media to achieve the desired final concentrations. It is often best to do this immediately before adding to cells.
-
Vehicle Control: Prepare a parallel treatment condition containing the same final concentration of DMSO as the highest concentration of the inhibitor being tested.
-
Treatment: Add the inhibitor (and vehicle control) to the cells and incubate for the desired period.
-
Assay: Proceed with the downstream functional or biochemical assay.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a specialized chemical probe whose utility is defined by the interplay of its three core components: the acetyl-cysteine backbone, the membrane-permeating S-dodecyl group, and the reactive chloromethyl ketone warhead. Its design as an irreversible covalent inhibitor makes it a potent tool for the sustained inactivation of its targets, particularly in living cells. However, its reactivity necessitates careful experimental design, including appropriate vehicle controls and an awareness of potential off-target effects, such as interaction with the cellular glutathione pool. By understanding the causality behind its design and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to investigate complex biological pathways.
References
- Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific. [URL: https://www.amerigoscientific.com/ac-cys-dodecyl-chloromethylketone-253589-60-5.html]
- AC-CYS(DODECYL)-CHLOROMETHYLKETONE | 253589-60-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6112543_EN.htm]
- Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321–327. [URL: https://pubmed.ncbi.nlm.nih.gov/7260723/]
- TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/tpck.html]
- Tosyl phenylalanyl chloromethyl ketone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosyl_phenylalanyl_chloromethyl_ketone]
- Pletnev, S., et al. (2015). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. Molecules, 20(11), 19706–19719. [URL: https://www.mdpi.com/1420-3049/20/11/19665]
- Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/tosyl-l-phenylalanine-chloromethyl-ketone-tpck-specifically-inhibits-chymotrypsin-covalen-q30095812]
- Kruman, I. I., & Mattson, M. P. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342–350. [URL: https://pubmed.ncbi.nlm.nih.gov/10381650/]
- Product Information Sheet for T4376 (N-p-Tosyl-L-phenylalanine chloromethyl ketone). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/396/291/t4376pis.pdf]
- Sibille, Y., et al. (1984). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. American Review of Respiratory Disease, 130(1), 110–114. [URL: https://pubmed.ncbi.nlm.nih.gov/6331236/]
- Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143. [URL: https://pubmed.ncbi.nlm.nih.gov/561076/]
Sources
- 1. AC-CYS(DODECYL)-CHLOROMETHYLKETONE | 253589-60-5 [amp.chemicalbook.com]
- 2. Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific [amerigoscientific.com]
- 3. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 4. Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com [chegg.com]
- 5. Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dodecyl Group: A Double-Edged Sword in Cell Permeability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dodecyl group, a simple twelve-carbon alkyl chain, represents a powerful and versatile tool in the quest to overcome one of biology's most fundamental barriers: the cell membrane. Its profound lipophilicity allows it to readily interact with and modify the lipid bilayer, creating opportunities to enhance the cellular uptake of therapeutic agents and research probes. This guide provides a comprehensive technical overview of the dodecyl group's role in cell permeability. We will delve into the physicochemical principles governing its function, explore its mechanisms of action, present detailed experimental protocols for evaluating its effects, and discuss the critical balance between enhancing permeability and inducing cytotoxicity. This document is intended to serve as a foundational resource for scientists aiming to harness the unique properties of the dodecyl group in drug delivery, prodrug design, and cellular biology.
Introduction: The Lipophilicity Challenge of the Cell Membrane
The cell membrane, a sophisticated phospholipid bilayer, acts as a selective gatekeeper, protecting the intracellular environment and controlling the passage of substances. This barrier is inherently lipophilic ("fat-loving"), readily allowing the passive diffusion of small, nonpolar molecules while effectively repelling larger, water-soluble (hydrophilic) compounds.[1] This presents a significant hurdle in drug development, as many potent therapeutic molecules are polar and exhibit poor membrane permeability, leading to low bioavailability and limited efficacy.[2][]
Lipophilicity is a critical physicochemical parameter that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is most commonly quantified by the partition coefficient (LogP), which measures a compound's relative solubility in a nonpolar solvent (like octanol) versus water.[2] A delicate balance is required; while sufficient lipophilicity is necessary to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity. The strategic incorporation of a dodecyl group into a molecule is a direct and potent method for increasing its lipophilicity to navigate this challenge.
A Molecular Profile of the Dodecyl Group
The dodecyl group is a saturated alkyl chain with the chemical formula -C₁₂H₂₅. Its defining characteristic is its strong nonpolar, hydrophobic nature. When appended to a polar molecule, it imparts amphiphilic properties, creating a molecule with distinct hydrophilic and hydrophobic regions. This duality is the key to its membrane-altering capabilities.
| Property | Value/Description | Significance in Cell Permeability |
| Chemical Formula | -C₁₂H₂₅ | Provides a substantial nonpolar structure. |
| Approx. Molecular Weight | 169.34 g/mol | Adds significant mass to a parent molecule. |
| Calculated LogP (cLogP) | ~5.5 - 6.0 | A high value indicating strong lipophilicity.[][5] |
| Nature | Nonpolar, Hydrophobic, Flexible | Enables insertion into the hydrophobic core of the lipid bilayer. |
Mechanism of Action: Breaching the Cellular Defenses
The primary mechanism by which the dodecyl group enhances cell permeability is through direct interaction with and disruption of the phospholipid bilayer. This process can be understood through a multi-stage model, often studied using sodium dodecyl sulfate (SDS) as a representative amphiphile.[6]
-
Monomer Partitioning and Intercalation : At low concentrations, individual molecules bearing a dodecyl chain partition from the aqueous environment into the outer leaflet of the cell membrane. The hydrophobic dodecyl tail inserts itself among the fatty acid tails of the phospholipids, driven by the hydrophobic effect.[7]
-
Membrane Fluidization and Expansion : The insertion of these "foreign" alkyl chains disrupts the ordered packing of the phospholipids.[8] This increases the fluidity of the membrane and can cause an initial expansion or swelling of the bilayer.[9]
-
Pore Formation and Permeabilization : As the concentration of the dodecyl-containing compound increases within the membrane, the disruption becomes more significant. This can lead to the formation of transient pores or defects in the bilayer, creating pathways for otherwise impermeant molecules to cross into the cell.[6]
-
Micellization and Solubilization : At concentrations exceeding the critical micelle concentration (CMC), the amphiphilic molecules can form micelles that extract phospholipids and proteins from the membrane, leading to its complete solubilization and cell lysis.[9][10] This represents the cytotoxic endpoint of the interaction.
Experimental Assessment of Permeability and Cytotoxicity
A rigorous evaluation of a dodecyl-conjugated compound requires a multi-faceted approach, quantifying its ability to permeate membranes while simultaneously assessing its toxic potential. As a senior scientist, it is crucial to understand that permeability data is meaningless without corresponding cytotoxicity data; a compound that kills the cell to get inside is not a viable therapeutic.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Expertise & Rationale : The PAMPA is a high-throughput, non-cell-based assay that serves as an excellent primary screen. It isolates passive diffusion, providing a clean measure of a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport or cellular metabolism. This allows for rapid structure-activity relationship (SAR) studies focused purely on lipophilicity-driven permeation.
-
Methodology :
-
Prepare Donor Plate : Dissolve the test compound (and positive/negative controls) in a buffer solution (e.g., PBS at pH 7.4) and add to the wells of a 96-well donor plate.
-
Coat Filter Plate : A 96-well filter plate with a PVDF membrane is coated with a synthetic lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assemble Sandwich : The lipid-coated filter plate is placed on top of an acceptor plate, which has been pre-filled with buffer. The donor plate is then placed on top of the filter plate.
-
Incubation : The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification : After incubation, the plates are separated. The concentration of the compound in the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability Coefficient (Pe) : The effective permeability is calculated using established equations that account for concentration changes and incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Expertise & Rationale : The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions. This model recapitulates the intestinal barrier and can measure both passive (transcellular and paracellular) and active transport. It provides more biologically relevant data than PAMPA.
-
Trustworthiness & Self-Validation : The integrity of the Caco-2 monolayer is the most critical parameter for this assay. This is validated by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer Yellow. A high TEER value and low Lucifer Yellow permeability confirm a tight, intact monolayer, ensuring the reliability of the results.[11]
-
Methodology :
-
Cell Culture : Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check : Before the experiment, measure the TEER of each well using a voltmeter. Only use wells that meet a predefined threshold (e.g., >300 Ω·cm²).
-
Transport Experiment (Apical to Basolateral) : a. Wash the monolayer with pre-warmed transport buffer (e.g., HBSS). b. Add the test compound (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
Paracellular Marker Control : In parallel wells, perform the same experiment with a known impermeant marker (e.g., Lucifer Yellow) to confirm tight junction integrity throughout the experiment.
-
Quantification : Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) : The Papp value is calculated based on the rate of appearance of the compound in the receiver chamber.
-
Protocol 3: Assessing Cytotoxicity (e.g., MTT or LDH Assay)
-
Expertise & Rationale : This step is non-negotiable and must be run in parallel with permeability assays. The membrane-disrupting action of the dodecyl group can easily lead to cell death.[8] A cytotoxicity assay quantifies this effect. The MTT assay measures metabolic activity (an indicator of cell viability), while the LDH assay measures the release of lactate dehydrogenase from damaged cells (an indicator of membrane rupture).
-
Methodology (MTT Example) :
-
Cell Seeding : Seed cells (e.g., Caco-2 or the target cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the dodecyl-conjugated compound for the same duration as the permeability assay. Include a vehicle control (no compound) and a positive control (e.g., Triton X-100, a potent detergent).
-
MTT Addition : After incubation, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout : Measure the absorbance of the purple solution on a plate reader (typically at ~570 nm).
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. This allows for the determination of the EC₅₀ (the concentration at which 50% of cells are no longer viable).
-
Balancing Efficacy and Toxicity: The Critical Challenge
The primary challenge in using the dodecyl group is managing the fine line between effective permeation enhancement and unacceptable cytotoxicity. The same mechanism that facilitates entry—membrane disruption—is also responsible for toxicity.[8][12]
-
Concentration Dependence : The effects are highly concentration-dependent. At low concentrations, reversible membrane fluidization may occur, enhancing permeability. At higher concentrations, irreversible membrane damage, pore formation, and cell lysis will dominate.[11]
-
Structure-Toxicity Relationship : The length of the alkyl chain is a key determinant. While a C12 dodecyl chain is a potent permeation enhancer, shorter chains (e.g., C8, octyl) may offer a better balance with lower toxicity, albeit with reduced efficacy.[12][13]
-
Formulation Strategy : In drug development, the dodecyl group is often used as part of a prodrug strategy. The lipophilic dodecyl moiety allows the inactive prodrug to enter the cell, where an intracellular enzyme cleaves it, releasing the active, polar drug. This confines the high concentration of the active drug to the intracellular space, improving its therapeutic index.
Conclusion and Future Outlook
The dodecyl group is an undeniably effective tool for modulating cell permeability. Its straightforward structure and potent lipophilic character provide a reliable method for increasing the cellular uptake of a wide range of molecules. However, its utility is intrinsically linked to its potential for cytotoxicity. The future of this field lies in more sophisticated molecular designs that can harness the membrane-transiting power of the dodecyl chain while mitigating its damaging effects. This includes the development of cleavable linkers that are sensitive to the unique enzymatic or pH environments of target tissues, and the incorporation of dodecyl groups into complex nanocarriers that can shield the chain until it reaches its destination. For the bench scientist and drug developer, a thorough, integrated assessment of both permeability and viability is not just good practice—it is the essential foundation for translating a promising molecule into a successful therapeutic or research tool.
References
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Langmuir. (2020). The Mechanism of Vesicle Solubilization by the Detergent Sodium Dodecyl Sulfate. ACS Publications. Available from: [Link]
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Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Omicsonline.org. Available from: [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]
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ResearchGate. (2022). How Sodium dodecyl sulfate (surfactant) affect cell membrane? Available from: [Link]
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LifeCanvas Technologies. (2020). How do detergents dissolve lipid membranes? Available from: [Link]
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ResearchGate. (2015). The influence of lipophilicity in drug discovery and design. Available from: [Link]
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PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. National Center for Biotechnology Information. Available from: [Link]
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Magen Biotech. (n.d.). Unlocking the Power of Sodium Dodecyl Sulfate (SDS) Salt from Magen Biotech for Nucleic Acid Extraction. Available from: [Link]
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PubMed Central. (n.d.). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. National Center for Biotechnology Information. Available from: [Link]
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Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available from: [Link]
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PubMed. (n.d.). [Effect of sodium dodecyl sulfate on biological membranes]. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). The Effect of the Alkyl Chain Length of Amphiphilic Ionic Liquids on the Structure and Dynamics of Model Lipid Membranes. Available from: [Link]
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PubMed. (n.d.). Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. (n.d.). Sodium dodecyl sulfate. Available from: [Link]
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ResearchGate. (n.d.). Physicochemical properties of sodium dodecyl sulphate. Available from: [Link]
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PubMed. (n.d.). Ionic peremability of thin lipid membranes. Effects of n-alkyl alcohols, polyvalent cations, and a secondary amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Mechanistic insight into interaction of Sodium Dodecyl Sulphate to asialylated form of glycoprotein: A mimic of membrane protein-lipid system. Available from: [Link]
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PubMed. (n.d.). Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central. (2011). Interaction of a two-transmembrane-helix peptide with lipid bilayers and dodecyl sulfate micelles. National Center for Biotechnology Information. Available from: [Link]
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Australian Government Department of Health and Aged Care. (2022). Lauryl (dodecyl) sulfates - Evaluation statement. Available from: [Link]
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Frontiers. (2022). Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Preparation of Stock Solutions of Acetyl-Cys(dodecyl) Chloromethyl Ketone
Abstract
Acetyl-Cys(dodecyl) chloromethyl ketone is a potent, irreversible inhibitor of specific cysteine proteases, demonstrating significant utility in biochemical and cellular assays, including studies on its anti-leukemic properties.[1] Its highly hydrophobic nature, conferred by the dodecyl chain, alongside the reactivity of the chloromethyl ketone (CMK) warhead, presents unique challenges for preparing stable, accurate, and effective stock solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for handling, solubilizing, and storing this compound. We detail the underlying chemical rationale for each procedural step, ensuring experimental success and reproducibility.
Introduction: Understanding the Inhibitor
This compound belongs to the class of halomethyl ketone inhibitors.[2] The core mechanism of this class involves the electrophilic chloromethyl group, which acts as an alkylating agent.[3] It forms a stable, covalent thioether bond with the nucleophilic thiol group of a cysteine residue (or the imidazole nitrogen of a histidine) within the target enzyme's active site, leading to irreversible inhibition.[2][3] This covalent modification is the basis for its potency and long-lasting effect in biological systems.
The dodecyl chain, a 12-carbon aliphatic tail, renders the molecule highly lipophilic. This property enhances membrane permeability, making it effective in cell-based assays, but also makes it practically insoluble in aqueous buffers. Therefore, the choice of an appropriate organic solvent and the method of dilution are critical for its use.
Key Compound Properties
| Property | Value | Source |
| Full Chemical Name | N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-acetamide | [4] |
| Molecular Formula | C₁₈H₃₄ClNO₂S | [4][5] |
| Molecular Weight | 363.99 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | [6] |
| Mechanism of Action | Irreversible alkylation of protease active site residues | [3][7] |
Critical Safety & Handling Protocols
Chloromethyl ketones are reactive, alkylating agents and must be handled with care.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9][11]
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][11]
-
Skin Contact: Avoid all skin contact.[8][9] In case of accidental exposure, immediately wash the affected area with copious amounts of soap and water.[9]
-
Waste Disposal: Dispose of contaminated materials and unused solutions in accordance with your institution's hazardous chemical waste procedures.[9][10]
Solvent Selection: The Key to Solubility
The high hydrophobicity of this compound necessitates the use of an organic solvent for initial solubilization. The ideal solvent should fully dissolve the compound and be compatible with downstream experimental systems at very low final concentrations.
| Solvent | Relative Polarity | Suitability & Rationale |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Highly Recommended. DMSO is a powerful, water-miscible solvent ideal for dissolving hydrophobic compounds for biological assays.[12] Use of anhydrous DMSO is crucial, as absorbed moisture can promote compound degradation. |
| N,N-Dimethylformamide (DMF) | 0.386 | Acceptable Alternative. Similar to DMSO in its solubilizing power for hydrophobic molecules. May be more suitable for specific chemical assays where DMSO could interfere. |
| Ethanol (100%) | 0.654 | Use with Caution. While it can dissolve many inhibitors, its lower boiling point makes it more volatile. It may be less effective at high concentrations for this specific compound due to the long dodecyl chain. |
Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing high-concentration primary stock solutions.
Experimental Protocol: Preparing a 10 mM Primary Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution in anhydrous DMSO.
Materials
-
This compound (MW: 363.99 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer and/or water bath sonicator
Calculation
To prepare a 10 mM solution, the required mass is calculated as follows:
-
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
*Mass (mg) = 0.010 mol/L × 0.001 L × 363.99 g/mol × 1000 mg/g = 3.64 mg
Step-by-Step Methodology
-
Equilibration: Allow the vial containing the solid inhibitor to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: In a chemical fume hood, carefully weigh 3.64 mg of this compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 30-60 seconds.[13] If complete dissolution is not achieved, use a water bath sonicator for 5-10 minutes.[12]
-
Visual Inspection: After dissolution, the solution should be clear and free of any visible particulates. This is a critical quality control step.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealing microcentrifuge tubes.[12]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -80°C for long-term stability.
Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using inhibitor stock solutions.
Preparing Working Solutions: Avoiding Precipitation
The most common error when using hydrophobic inhibitors is precipitation upon dilution into aqueous media.
The Correct Procedure:
-
If necessary, perform initial serial dilutions of the 10 mM primary stock in pure, anhydrous DMSO to create intermediate stocks.
-
To create the final working solution, add a very small volume of the DMSO stock directly to the final, large volume of aqueous assay buffer while vortexing or mixing. For example, add 1 µL of a 1 mM DMSO stock to 999 µL of buffer to get a 1 µM working solution.
-
Crucially, never add aqueous buffer to the concentrated DMSO stock. This will cause the compound to immediately precipitate.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[12] Always include a vehicle control (buffer with the same final percentage of DMSO) in your experiments.
Long-Term Storage and Stability
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.[6] A desiccator is recommended.
-
DMSO Stock Solutions: For maximum stability, store single-use aliquots at -80°C.[12] Under these conditions, the solution should be stable for at least 6 months to a year. Avoid repeated freeze-thaw cycles.[12]
-
Aqueous Solutions: Chloromethyl ketones are unstable in aqueous solutions, particularly at neutral or alkaline pH.[6][14] The half-life can be a matter of minutes at pH > 7.0.[6] Always prepare fresh working dilutions in aqueous buffer immediately before use.
Troubleshooting
| Problem | Probable Cause | Solution |
| Precipitate in Primary Stock | Incomplete dissolution or use of non-anhydrous DMSO. | Sonicate the solution for an extended period. If it persists, the solvent may have absorbed water; prepare a fresh stock with new anhydrous DMSO. |
| Precipitate in Working Solution | Incorrect dilution method; final concentration is above solubility limit. | Ensure the DMSO stock is added to the aqueous buffer, not the other way around. Lower the final concentration of the inhibitor. |
| Loss of Inhibitor Activity | Degradation due to improper storage (freeze-thaw, moisture) or instability in aqueous buffer. | Use a fresh, single-use aliquot from -80°C storage. Prepare aqueous working solutions immediately before the experiment. |
References
- Vertex AI Search. (2025). Tosyllysine Chloromethyl Ketone (hydrochloride)
- New Jersey Department of Health. (n.d.). BIS(CHLOROMETHYL)- KETONE HAZARD SUMMARY.
- AK Scientific, Inc. (n.d.).
- MedChemExpress. (n.d.). N-alpha-Tosyl-L-lysine chloromethyl ketone hydrochloride-SDS.
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Lin, T. A., & Lawrence, J. C., Jr. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. Journal of Biological Chemistry, 271(39), 23650-2. [Link]
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Narla, R. K., et al. (1999). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical Sciences, 88(10), 989-95. [Link]
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Szabo, C., et al. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. Journal of Immunology, 154(9), 4741-8. [Link]
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Ghattas, W., et al. (2008). Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Protein Science, 17(11), 1934-45. [Link]
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Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]
- Capot Chemical Co., Ltd. (n.d.). MSDS of Chloromethyl p-tolyl ketone.
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Huleihel, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211. [Link]
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Amerigo Scientific. (n.d.). Ac-Cys(dodecyl)-chloromethylketone. Retrieved from [Link]
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Novokhatny, V. V., et al. (1993). Effect of tethered peptidylchloromethylketone inhibitors on thermal stability and domain interactions of urokinase and other serine proteases. Journal of Biological Chemistry, 268(23), 17211-8. [Link]
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
-
Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & Medicinal Chemistry Letters, 10(6), 547-9. [Link]
- Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Product Information Sheet for N-α-TOSYL-L-LYSINE CHLOROMETHYL KETONE HYDROCHLORIDE (T7254).
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Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
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McCarthy, C., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. [Link]
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Ginis, I., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death & Differentiation, 6(4), 342-50. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12035, N-Acetyl-L-cysteine. Retrieved from [Link]
- Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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Application Note: Detecting Target Engagement of Acetyl-Cys(dodecyl) chloromethyl ketone
Introduction: The Covalent Advantage in Drug Discovery
Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics.[1][2] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, often leading to enhanced potency, prolonged duration of action, and improved therapeutic efficacy.[2] This prolonged target engagement can uncouple the pharmacodynamics from pharmacokinetics, a highly desirable trait in drug development.[3] Acetyl-Cys(dodecyl) chloromethyl ketone (AC-C(dodecyl)-CMK) is a prime example of such a molecule, an irreversible inhibitor designed to covalently modify its protein target. The chloromethyl ketone (CMK) moiety is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, commonly found in the active sites of enzymes like proteases.[4][5] The N-acetyl-cysteine component provides a recognition element, while the dodecyl chain likely facilitates membrane association or interaction with hydrophobic pockets of the target protein.
Confirming that a covalent inhibitor reaches and binds to its intended target within the complex environment of a cell is a critical step in its development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for detecting the target engagement of AC-C(dodecyl)-CMK. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Pillar 1: Understanding the Mechanism of Covalent Inhibition
The interaction of an irreversible inhibitor like AC-C(dodecyl)-CMK with its target protein is typically a two-step process.[6] First, the inhibitor reversibly binds to the target to form a non-covalent complex (E•I). This initial binding is governed by the inhibitor's affinity for the target (KI). Following this, the reactive chloromethyl ketone "warhead" forms a covalent bond with a nucleophilic residue on the protein, leading to an inactivated enzyme (E-I). This second step is characterized by the rate of inactivation (kinact).[6]
Pillar 2: Key Methodologies for Detecting Target Engagement
Several robust methods can be employed to confirm and quantify the target engagement of AC-C(dodecyl)-CMK. The choice of method will depend on the specific research question, available resources, and the nature of the target protein.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to monitor the functional state of enzymes in complex biological systems.[7][8] It utilizes active site-directed chemical probes to label and identify active enzymes.[8] In the context of AC-C(dodecyl)-CMK, a competitive ABPP approach is highly effective.
Principle: In a competitive ABPP experiment, a biological sample (e.g., cell lysate, intact cells) is first treated with AC-C(dodecyl)-CMK. Subsequently, a broad-spectrum activity-based probe that targets the same class of enzymes is added. If AC-C(dodecyl)-CMK has engaged its target, it will block the binding of the activity-based probe. The reduction in probe labeling, which can be quantified by techniques like fluorescence gel scanning or mass spectrometry, serves as a direct measure of target engagement.
Experimental Workflow:
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Protocol: Competitive ABPP for AC-C(dodecyl)-CMK Target Engagement
-
Proteome Preparation: Prepare cell lysates or use intact cells in a suitable buffer (e.g., PBS or Tris-HCl).
-
Inhibitor Treatment: Incubate the proteome with varying concentrations of AC-C(dodecyl)-CMK for a specific time at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a suitable activity-based probe (e.g., a fluorescently tagged probe for the target enzyme class) and incubate for a defined period.
-
Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the probe-labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the AC-C(dodecyl)-CMK-treated lanes compared to the control indicates target engagement.
-
(Optional) Target Identification: For proteome-wide selectivity profiling, excised protein bands of interest can be subjected to in-gel digestion and identified by mass spectrometry.[9]
| Parameter | Recommendation | Rationale |
| AC-C(dodecyl)-CMK Conc. | 0.1 - 100 µM (titration) | To determine the concentration-dependent target engagement (IC50). |
| Incubation Time | 30 - 60 minutes | To allow for covalent bond formation. |
| Activity-Based Probe | Specific for the target enzyme class | To ensure labeling of the intended target and related off-targets. |
| Proteome Conc. | 1-2 mg/mL | To ensure sufficient signal for detection. |
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to monitor drug-target interactions in a cellular context.[10][11] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[12]
Principle: When cells or cell lysates are heated, proteins begin to denature and aggregate. If AC-C(dodecyl)-CMK is bound to its target, the target protein will be more resistant to thermal denaturation. This results in more soluble protein remaining at higher temperatures compared to the unbound state. This difference in soluble protein levels can be detected by various methods, including Western blotting, mass spectrometry, or reporter-based systems like HiBiT CETSA.[10][13]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: Western Blot-based CETSA for AC-C(dodecyl)-CMK
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with AC-C(dodecyl)-CMK or vehicle for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Subject the samples to freeze-thaw cycles for lysis. Centrifuge at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples to equal protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of AC-C(dodecyl)-CMK indicates target engagement.
| Parameter | Recommendation | Rationale |
| Temperature Range | 40 - 70°C (gradient) | To capture the entire melting curve of the target protein. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive protein degradation. |
| Centrifugation Speed | >16,000 x g | To effectively pellet aggregated proteins. |
| Antibody | High-quality, specific primary antibody | Crucial for accurate detection and quantification of the target protein. |
Biochemical Assays for Irreversible Inhibitors
Biochemical assays are fundamental for characterizing the kinetics of irreversible inhibitors.[14] These assays directly measure the effect of the inhibitor on the catalytic activity of the target enzyme over time.
Principle: The rate of enzyme inactivation by an irreversible inhibitor is time- and concentration-dependent. By monitoring the residual enzyme activity at different time points and inhibitor concentrations, one can determine the key kinetic parameters, KI and kinact.
Experimental Workflow:
Caption: Biochemical assay workflow for irreversible inhibitors.
Protocol: Determination of kinact and KI
-
Enzyme-Inhibitor Incubation: Pre-incubate the purified target enzyme with various concentrations of AC-C(dodecyl)-CMK in a suitable assay buffer at a constant temperature.
-
Time-course Aliquots: At specific time intervals, withdraw aliquots from the incubation mixture.
-
Enzyme Activity Assay: Immediately dilute the aliquots into a solution containing a saturating concentration of the enzyme's substrate to initiate the reaction. The dilution should be large enough to prevent further significant inhibition during the activity measurement.
-
Measure Product Formation: Monitor the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[6]
-
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Low nM range | To ensure inhibitor concentration is in excess. |
| Substrate Concentration | >5x KM | To ensure the measured activity is maximal and not substrate-limited. |
| Dilution Factor | >100-fold | To effectively stop the inactivation reaction during the activity measurement. |
| Data Fitting | Non-linear regression | For accurate determination of kinact and KI. |
Pillar 3: Direct Observation of Covalent Adduct Formation by Mass Spectrometry
While the aforementioned methods provide strong evidence of target engagement, mass spectrometry (MS) offers the definitive proof of covalent bond formation.
Principle: By analyzing the mass of the target protein before and after incubation with AC-C(dodecyl)-CMK, a mass shift corresponding to the molecular weight of the inhibitor can be detected. This confirms the formation of a covalent adduct. Further analysis using peptide mapping can pinpoint the exact amino acid residue that has been modified.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein with a molar excess of AC-C(dodecyl)-CMK.
-
Desalting: Remove excess inhibitor and buffer salts using a desalting column or buffer exchange.
-
Mass Spectrometry Analysis: Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated control. An increase in mass corresponding to the molecular weight of AC-C(dodecyl)-CMK minus the leaving group (Cl) confirms covalent modification.
Conclusion: A Multi-faceted Approach to Validating Target Engagement
Determining the target engagement of a covalent inhibitor like this compound is a multi-step process that requires a combination of orthogonal approaches. By employing techniques such as competitive ABPP, CETSA, biochemical kinetic analysis, and direct mass spectrometry, researchers can build a comprehensive and robust dataset to validate the on-target activity of their compound. This rigorous approach is essential for advancing covalent inhibitors through the drug discovery pipeline with confidence.
References
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Niphakis, M. J., & Cravatt, B. F. (2014). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Annual review of pharmacology and toxicology, 54, 449–473. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]
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DNA Encoded Chemical Library. (n.d.). Activity-Based Protein Profiling (ABPP) Archivi. Retrieved from [Link]
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Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Organic & biomolecular chemistry, 14(31), 7415–7419. [Link]
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Zhang, T., Li, Y., Ma, L., & Liu, B. (2021). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry, 223, 113628. [Link]
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Strelow, J. M. (2017). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 60(15), 6379–6388. [Link]
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Breton, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2429. [Link]
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Benns, H. J., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 709971. [Link]
-
Peribañez, G. A., & Robers, M. B. (2021). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). In Methods in Molecular Biology (Vol. 2349, pp. 165–175). Springer US. [Link]
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Johnson, D. S., & Weïwer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Omics, 20(1), 10–23. [Link]
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Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
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CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1625. [Link]
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Kumar, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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Sridharan, S., et al. (2021). Sensitive Measurement of Drug–Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10795–10803. [Link]
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Unacademy. (n.d.). Irreversible Inhibition. Retrieved from [Link]
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Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 472–475. [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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Garty, H., & Salomon, Y. (1981). Inhibiting the Onset of Hormone-Induced Desentiziation of Viable Thymocytes by N alpha-tosyl-L-lysine Chloromethyl Ketone. Endocrinology, 109(3), 857–863. [Link]
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Merlini, L., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342–350. [Link]
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Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321–327. [Link]
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Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]
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Robers, M. B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Chemical Biology, 13(7), 1844–1855. [Link]
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Redelman, D., & Wormsley, S. B. (1984). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 133(6), 2997–3004. [Link]
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SGC-UNC. (2019, July 3). HDAC11 target engagement assay development in cells – CETSA. Retrieved from [Link]
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Okudaira, N., et al. (2007). In vivo kinetic analysis of covalent binding between N-acetyl-L-cysteine and plasma protein through the formation of mixed disulfide in rats. Journal of Pharmaceutical Sciences, 96(10), 2799–2808. [Link]
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Jia, L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1284–1293. [Link]
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- 8. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Cysteine Protease Activity with Acetyl-Cys(dodecyl) chloromethyl ketone in Western Blot Analysis
Introduction
Acetyl-Cys(dodecyl) chloromethyl ketone is a specialized chemical probe designed for the study of cysteine proteases. This compound integrates three key functional components: a chloromethyl ketone (CMK) "warhead," a cysteine recognition element, and a dodecyl lipid tail. The CMK group is a classic irreversible inhibitor moiety that forms a stable covalent bond with the active site cysteine residue of target proteases[1][2]. The dodecyl group enhances cell permeability, allowing the inhibitor to effectively cross plasma membranes and access intracellular proteases[3][4]. By treating live cells with this probe, researchers can covalently label active cysteine proteases, enabling their detection and analysis by Western blot. This technique is invaluable for studying the activation state of proteases, identifying inhibitor targets, and profiling enzyme activity directly within a cellular context.
Principle of the Method
The core of this application lies in the irreversible nature of the inhibitor. The chloromethyl ketone moiety acts as an electrophile that is subjected to nucleophilic attack by the thiolate anion of the catalytic cysteine in the protease's active site[2][5]. This reaction results in the formation of a stable thioether bond and the expulsion of a chloride ion, effectively and permanently inactivating the enzyme[1][2].
When used in living cells, this compound will label its target proteases. In a subsequent Western blot analysis, this covalent modification can manifest in several ways depending on the antibody used:
-
Band Shift: The covalent addition of the inhibitor increases the molecular weight of the target protein. If the resulting mass change is significant enough, a detectable upward shift in the protein's band on the SDS-PAGE gel can be observed[6].
-
Signal Reduction (with active-site specific antibodies): If the primary antibody recognizes an epitope within or near the active site, the covalent modification by the inhibitor can block antibody binding, leading to a dose-dependent decrease or complete disappearance of the target band.
-
Activity-Based Protein Profiling (ABPP): While beyond the scope of this note, this compound can be considered a non-tagged activity-based probe. Its use allows for the characterization of the active fraction of a protease population within the cell[7].
This protocol provides a framework for treating cultured cells with this compound to assess target engagement and its downstream effects on protein signaling via Western blot analysis.
Experimental Protocols & Methodologies
PART 1: Reagent Preparation and Cell Treatment
1.1. Preparation of Inhibitor Stock Solution
-
Rationale: this compound is hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution that can be easily diluted into aqueous cell culture media.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles[8]. Store at -20°C or -80°C for long-term stability.
-
1.2. Cell Culture and Treatment Protocol
-
Rationale: Optimal cell density is crucial for ensuring consistent inhibitor effects and obtaining sufficient protein for analysis. A vehicle control (DMSO) is essential to distinguish the effects of the inhibitor from those of the solvent. A dose-response and time-course experiment is highly recommended to determine the optimal experimental conditions.
-
Procedure:
-
Plate cells (e.g., adherent cells in a 6-well plate) and grow to a confluence of 70-80%.
-
Prepare fresh dilutions of the inhibitor stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Recommendation: Start with a concentration range of 1 µM to 50 µM.
-
-
Include a vehicle control well that receives an equivalent volume of DMSO (typically ≤0.1% final concentration).
-
Aspirate the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.
-
PART 2: Lysate Preparation and Protein Quantification
2.1. Cell Lysis
-
Rationale: The choice of lysis buffer is critical for efficient protein extraction while preserving protein integrity. Radioimmunoprecipitation assay (RIPA) buffer is a robust choice suitable for whole-cell lysates[9][10]. The addition of protease and phosphatase inhibitors is mandatory to prevent protein degradation and modification after cell disruption[11][12][13].
-
Procedure:
-
After treatment, place the culture plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS)[13].
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (e.g., 100 µL for one well of a 6-well plate)[10][14].
-
Using a cell scraper, scrape the cells into the lysis buffer and transfer the resulting lysate to a pre-chilled microcentrifuge tube[15].
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris[13][14].
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.
-
2.2. Protein Concentration Measurement
-
Rationale: Accurate protein quantification is essential for equal loading of samples onto the SDS-PAGE gel, which is a prerequisite for reliable semi-quantitative Western blot analysis[11]. The bicinchoninic acid (BCA) assay is recommended as it is compatible with the detergents present in RIPA buffer.
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
-
Use a small aliquot (e.g., 2-5 µL) of each lysate for the assay.
-
PART 3: SDS-PAGE and Western Blotting
3.1. Sample Preparation for Gel Loading
-
Procedure:
-
Based on the protein concentration, calculate the volume of lysate required to obtain 20-40 µg of total protein per lane.
-
Add an appropriate volume of 4x Laemmli sample buffer to the calculated lysate volume.
-
Denature the samples by heating at 95-100°C for 5-10 minutes[14].
-
Briefly centrifuge the samples to collect the condensate.
-
3.2. Gel Electrophoresis and Membrane Transfer
-
Procedure:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which should be chosen based on the target protein's molecular weight).
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
(Optional but recommended) After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful and even transfer across the membrane[10]. Destain with TBST or water before blocking.
-
3.3. Immunodetection
-
Procedure:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding[10].
-
Incubate the membrane with the primary antibody, diluted in blocking buffer as per the manufacturer's datasheet, overnight at 4°C with gentle agitation[14].
-
Wash the membrane three times for 5-10 minutes each with TBST[14].
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature[10].
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and capture the signal using a digital imager or X-ray film[10].
-
Data Interpretation & Visualization
Expected Outcomes
The results will vary based on the target protease and the antibody used. A successful experiment will show a clear, dose-dependent change in the target protein band in the inhibitor-treated lanes compared to the vehicle control. This could be a band shift, a decrease in signal intensity, or both. A loading control (e.g., β-actin, GAPDH) should always be probed on the same membrane to ensure equal protein loading.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Inhibitor Concentration | 1 - 50 µM | Effective range for many cell-permeable covalent inhibitors. Optimization is required. |
| Incubation Time | 1 - 24 hours | Time-dependent effects should be evaluated to find the optimal window for target engagement. |
| Protein Load per Lane | 20 - 40 µg | Ensures sufficient target protein for detection without overloading the gel. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Varies by antibody; consult the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Varies by antibody; consult the manufacturer's datasheet. |
Diagrams
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 13. WB蛋白制备-免疫印迹样品制备方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for Acetyl-Cys(dodecyl) Chloromethyl Ketone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Acetyl-Cys(dodecyl) chloromethyl ketone (Ac-Cys(dodecyl)-CMK). This document is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this highly lipophilic compound. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: The Root of the Problem - Understanding Physicochemical Properties
This section addresses the fundamental reasons behind the solubility issues of Ac-Cys(dodecyl)-CMK.
Q1: Why is my Acetyl-Cys(dodecyl)-CMK not dissolving in aqueous buffers like PBS or cell culture media?
A1: The poor aqueous solubility of Acetyl-Cys(dodecyl)-CMK is a direct consequence of its chemical structure. The molecule is composed of two key parts with opposing properties:
-
The N-acetyl-cysteine Head Group: This portion of the molecule is relatively polar. N-acetyl-L-cysteine (NAC) on its own is soluble in water[1][2][3].
-
The Dodecyl Tail: This is a 12-carbon alkyl chain (C12H25) attached to the cysteine's sulfur atom. This long hydrocarbon tail is extremely non-polar and hydrophobic, making the overall molecule highly lipophilic (fat-soluble)[4][5].
The dodecyl tail dominates the molecule's physicochemical behavior, causing it to be practically insoluble in water and aqueous buffers. This issue is common among modern therapeutic compounds where increased lipophilicity is often designed to enhance membrane permeability or binding to a target protein, but it comes at the cost of aqueous solubility[4][6][7]. Such compounds are often categorized as Biopharmaceutical Classification System (BCS) Class II or IV agents, which are defined by their poor solubility[8].
Section 2: Troubleshooting Guide - From Powder to Working Solution
Successfully using Ac-Cys(dodecyl)-CMK hinges on the correct preparation of stock and working solutions.
Q2: What is the recommended solvent for making a primary stock solution?
A2: Due to its high lipophilicity, a polar aprotic organic solvent is required. We exclusively recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .
DMSO is an excellent solvent for solubilizing non-polar, hydrophobic compounds and is a standard choice for preparing stock solutions of poorly water-soluble drugs for in vitro experiments[9][10][11]. Other organic solvents like ethanol may also work, but DMSO is generally superior for compounds of this nature.
| Solvent | Suitability for Stock Solution | Rationale |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing power for lipophilic compounds. Miscible with water, facilitating dilution into aqueous media. |
| Ethanol (EtOH) | Acceptable Alternative | Can solubilize many lipophilic compounds. However, it may be less effective than DMSO for highly non-polar molecules. |
| Water, PBS, Aqueous Buffers | Not Recommended | The compound is practically insoluble in aqueous solutions due to its long dodecyl chain. |
Q3: My compound dissolved in DMSO, but it precipitated when I added it to my aqueous buffer. What's happening and how can I fix it?
A3: This is the most common challenge and is known as "precipitation upon dilution" or "crashing out." It occurs because when the highly concentrated DMSO stock is diluted into an aqueous medium, the solvent environment abruptly changes from organic to aqueous. The compound is no longer soluble in this new, water-dominant environment and precipitates out of the solution[8][12].
To prevent this, a careful and methodical dilution procedure is essential. The key is to avoid creating localized areas of high concentration in the aqueous phase.
Experimental Protocol: Preparing a Working Solution
This protocol is designed to minimize precipitation and ensure the compound remains in a dispersed, usable state.
-
Prepare a High-Concentration Stock in DMSO:
-
Weigh the required amount of Ac-Cys(dodecyl)-CMK powder.
-
Dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is fully dissolved. Gentle warming (to 37°C) or brief vortexing can assist.
-
-
Perform Serial or Intermediate Dilutions (Optional but Recommended):
-
If the final concentration is very low, a direct, large-volume dilution can increase the risk of precipitation. Performing an intermediate dilution step in either pure DMSO or your final aqueous buffer can be beneficial.
-
-
The Critical Final Dilution Step:
-
Prepare your final volume of aqueous buffer or cell culture medium in a sterile tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
While the buffer is actively being vortexed, slowly add the required volume of the DMSO stock solution drop-by-drop to the side of the tube, allowing it to be rapidly dispersed into the liquid. This rapid mixing is critical to prevent the compound from aggregating and precipitating[11].
-
Continue vortexing for an additional 10-15 seconds after adding the stock.
-
-
Final Check and Use:
-
Visually inspect the solution against a light source for any signs of turbidity or precipitate. A slight haze may be acceptable depending on the concentration, but distinct particles indicate precipitation.
-
Use the freshly prepared working solution immediately, as the compound may not remain stable in the aqueous solution for extended periods.
-
Workflow for Preparing Working Solution
Caption: Workflow for solubilizing Ac-Cys(dodecyl)-CMK.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is a critical consideration for any in vitro experiment. High concentrations of DMSO can be cytotoxic and can also act as a chemical chaperone, affecting protein conformation and experimental outcomes. The tolerance is highly cell-line dependent, with primary cells often being more sensitive than immortalized cell lines[11].
General Guidelines for Final DMSO Concentration in Cell Culture [11]
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe and generally non-toxic. | Ideal Target for sensitive assays and primary cells. |
| 0.1% - 0.5% | Tolerated by most robust cell lines without significant cytotoxicity. | Widely Accepted Range for routine experiments. |
| 0.5% - 1.0% | May cause stress or differentiation in some cell lines. Potential for off-target effects increases. | Use with caution. Requires validation. |
| > 1.0% | Significant cytotoxicity and off-target effects are likely. | Not Recommended. |
Crucially, you must include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your experimental samples to ensure that any observed effects are due to the compound and not the solvent.
Section 3: Frequently Asked Questions (FAQs)
Q5: How should I store my DMSO stock solution of Ac-Cys(dodecyl)-CMK?
A5: Store the DMSO stock solution at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, we strongly recommend aliquoting the stock into small, single-use volumes. Remember that DMSO freezes at approximately 18.5°C (64°F), so it will be solid when stored at -20°C[10]. You will need to bring it to room temperature and ensure it is fully thawed and mixed before use.
Q6: Do I need to filter-sterilize my DMSO stock solution for cell culture experiments?
A6: It is generally not recommended to filter-sterilize stock solutions made in 100% DMSO. Pure DMSO is considered a hostile environment for microbial growth[13]. Furthermore, highly lipophilic compounds like Ac-Cys(dodecyl)-CMK can bind to the filter membrane, leading to a significant and unquantified loss of your compound and an inaccurate final concentration[13]. Sterility should be maintained by using sterile DMSO and aseptic techniques when preparing the stock solution.
Q7: My compound won't stay in solution even with these methods. What are my advanced options?
A7: If you continue to face solubility issues, particularly for in vivo applications or very high concentrations, you may need to explore advanced formulation strategies. These methods are more complex and typically used in pharmaceutical development:
-
Surfactants/Co-solvents: Incorporating a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or a block copolymer like Pluronic® F127 into the aqueous phase can help create micelles that encapsulate the lipophilic drug, improving its apparent solubility[12][14][15].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the lipophilic part from the aqueous environment[4][5].
-
Lipid-Based Formulations: For oral or systemic delivery, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents[8][16][17].
Section 4: Mechanism of Action Primer
Ac-Cys(dodecyl)-CMK is an irreversible inhibitor. The chloromethyl ketone (CMK) is an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the active site of target proteases, such as caspases[18][19]. This permanent modification inactivates the enzyme.
Mechanism of Irreversible Inhibition
Caption: Covalent modification of an active site cysteine by a CMK inhibitor.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]
- Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats.
- Ilex Life Sciences. (n.d.). PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Amerigo Scientific. (n.d.). Ac-Cys(dodecyl)-chloromethylketone.
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
- Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
-
PMC. (n.d.). Caspase Substrates and Inhibitors. Retrieved from [Link]
-
PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
-
PMC. (n.d.). The potential for caspases in drug discovery. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Caspase inhibitors - A chemist's perspective. Retrieved from [Link]
-
Monash University. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
- Cayman Chemical. (n.d.). N-acetyl-L-Cysteine Product Information.
-
NIH. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Retrieved from [Link]
-
ResearchGate. (2004). Prospects for Caspase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-Cysteine. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylcysteine. Retrieved from [Link]
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Technical Support Center: Troubleshooting Acetyl-Cys(dodecyl) Chloromethyl Ketone Assays
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Acetyl-Cys(dodecyl) chloromethyl ketone. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this inhibitor in their experimental setups. We understand that unexpected results can be a significant roadblock. This guide provides in-depth, field-proven insights to help you diagnose the root cause of the issue, optimize your protocol, and achieve reliable, interpretable data.
The unique structure of this molecule—combining a cysteine-targeting moiety, a highly reactive chloromethyl ketone (CMK) warhead, and a long dodecyl alkyl chain—presents specific challenges that require careful consideration. This guide moves beyond a simple checklist to explain the biochemical principles behind each troubleshooting step.
Initial Diagnostic Workflow
Before diving into specific FAQs, use this flowchart to navigate the initial troubleshooting process. This workflow is designed to quickly isolate the most common points of failure.
Caption: A high-level flowchart for diagnosing common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing no inhibitory activity. What are the primary reasons for this failure?
Answer: An apparent lack of activity from a potent inhibitor class like a CMK usually points to issues with compound availability, stability, or the experimental setup itself, rather than a lack of potency.
-
Causality 1: Poor Solubility & Aggregation: The dodecyl (C12) chain makes this compound extremely hydrophobic. If not handled correctly, it will precipitate out of aqueous assay buffers or form aggregates.[1][2] These aggregates are not bioavailable to interact with the target enzyme, leading to a complete loss of activity.[2] This is the most common failure mode for highly lipophilic molecules.
-
Causality 2: Inhibitor Instability: The chloromethyl ketone functional group is an electrophile that can be susceptible to degradation, particularly at non-neutral pH or after repeated freeze-thaw cycles.[3] A study on a similar cysteine CMK derivative showed that stability is highest at lower pH values.[3]
-
Causality 3: Suboptimal Concentration or Timing: Irreversible inhibitors like CMKs require sufficient time to form a covalent bond with their target. Pre-incubation of the enzyme or cells with the inhibitor before adding the substrate or stimulus is often critical.[4] If the concentration is too low or the incubation time is too short, you may not observe significant inhibition.
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Causality 4: Reaction with Assay Components: CMKs react with nucleophiles, particularly thiols.[5][6][7] If your assay buffer contains high concentrations of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, or even high concentrations of glutathione, these will quench the inhibitor before it can reach its target enzyme.
Q2: How do I properly dissolve and handle this highly hydrophobic compound to ensure it's active in my assay?
Answer: Proper solubilization is the single most critical step for this compound. Due to its dodecyl chain, it behaves more like a lipid than a typical small molecule.
The core principle is to avoid crashing the compound out of solution when transferring it from an organic solvent to an aqueous buffer. Direct dilution of a high-concentration DMSO stock into your final assay buffer is a common mistake that causes immediate precipitation.[8]
Please follow the detailed protocol below.
Experimental Protocols
Protocol 1: Recommended Solubilization and Dilution Procedure
This protocol uses a serial dilution method to minimize precipitation.
-
Prepare High-Concentration Stock: Dissolve the lyophilized this compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved by vortexing. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[4][9]
-
Create an Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into a "carrier" solvent or buffer.
-
For Biochemical Assays: Dilute the stock 1:10 or 1:20 in a buffer containing a non-ionic surfactant like Triton X-100 (e.g., 0.01%) or a protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL).[2] These agents help to keep the hydrophobic inhibitor in solution.
-
For Cell-Based Assays: Dilute the stock into pre-warmed (37°C) cell culture medium containing serum.[8] Serum proteins like albumin act as carriers and significantly improve solubility.[2][8] If using serum-free media, the risk of precipitation is much higher, and lower final concentrations may be necessary.
-
-
Final Dilution: Add the intermediate dilution to your final assay volume and mix gently by swirling or inverting. Do not vortex. The final concentration of DMSO in your assay should ideally be below 0.5%, and absolutely no higher than 1.0%, as DMSO can have its own biological effects.[8][9]
-
Visual Inspection: Before proceeding, visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, the preparation must be redone.
Q3: I'm observing inconsistent results or high variability between replicates. Could this be due to the inhibitor?
Answer: Yes, high variability is a classic symptom of a compound that is on the edge of its solubility limit.
-
Root Cause: Micro-precipitation: Even if you don't see visible cloudiness, the inhibitor may be forming small, unevenly distributed aggregates in your wells or tubes.[2] This leads to stochastic results where some replicates receive a higher effective dose of soluble inhibitor than others.
-
Root Cause: Non-Specific Binding: The dodecyl chain can cause the inhibitor to stick to plastic surfaces (pipette tips, microplates, tubes).[1] This "non-specific binding" effectively lowers the concentration of the inhibitor available to your target. To mitigate this, consider using low-retention plasticware and including a surfactant like 0.01% Triton X-100 in your buffers, which can help block non-specific binding sites and keep the inhibitor in solution.[1][2]
Q4: Could my inhibitor be causing non-specific effects or cytotoxicity that are confounding my results?
Answer: Absolutely. This is a critical consideration for any highly lipophilic and reactive compound. You must differentiate between specific, on-target inhibition and non-specific or off-target effects.
-
Non-Specific Hydrophobic Interactions: Long alkyl chains can physically disrupt cellular membranes or non-specifically bind to hydrophobic pockets on proteins other than your intended target.[10][11] This can lead to cytotoxicity or enzyme inhibition that is unrelated to the specific mechanism of the CMK warhead.
-
Off-Target Reactivity: The chloromethyl ketone is a reactive electrophile. While it preferentially reacts with the active site of certain proteases, it can also react with other highly reactive thiols in the cell, most notably glutathione.[5][6] This can lead to glutathione depletion and oxidative stress, which can trigger cell death pathways independently of your target enzyme.
-
Caspase-Independent Cell Death: If you are using this inhibitor to block apoptosis and still observing cell death, your stimulus may be inducing a caspase-independent pathway like necroptosis.[4] In some cellular contexts, blocking caspases can even promote necroptosis.[4]
Mechanism of Action and Off-Target Reaction
The intended mechanism involves the inhibitor's recognition element binding to the enzyme's active site, allowing the CMK to be attacked by the catalytic cysteine residue.
Caption: On-target vs. off-target reactions of the chloromethyl ketone warhead.
Q5: What are the best practices for setting up my experiment, including controls, when using a chloromethyl ketone inhibitor?
Answer: A well-controlled experiment is non-negotiable for interpreting your data correctly. Your controls must account for the unique properties of this inhibitor.
| Control Type | Purpose | Rationale & Implementation |
| Positive Assay Control | To validate the assay itself. | Use a known, well-characterized inhibitor for your target enzyme. If this control fails, the problem is with your assay system (reagents, protocol), not Acetyl-Cys(dodecyl)-CMK. |
| Vehicle Control | To control for solvent effects. | Treat cells or the enzyme with the same final concentration of DMSO (and any surfactants) used for the inhibitor. This is crucial as DMSO can have biological effects.[9] |
| Negative Control Inhibitor | To distinguish specific from non-specific effects. | This is the most important control. An ideal negative control would be a version of the molecule with an identical dodecyl chain but an inactive warhead (e.g., a simple methyl ketone). If this is unavailable, use a structurally unrelated compound with similar hydrophobicity. If both compounds show activity, it suggests a non-specific, hydrophobicity-driven effect. |
| Cell Viability Control | To assess non-specific cytotoxicity. | In cell-based assays, run a parallel cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) on cells treated with the inhibitor alone (without the death stimulus). This will tell you if the inhibitor itself is toxic at the concentrations used. |
| No-Enzyme Control | To check for assay interference. | In biochemical assays, run the reaction with the inhibitor and substrate but without the enzyme. This ensures the inhibitor is not directly quenching the fluorescent or colorimetric signal of your substrate. |
Reference Data
Table 1: Properties of this compound
| Property | Value / Recommendation | Source |
| Molecular Formula | C18H34ClNO2S | [12][13] |
| Molecular Weight | 363.99 g/mol | [12][13] |
| Primary Solvent | DMSO | [4][8] |
| Aqueous Solubility | Very low; prone to precipitation. | Inferred from structure |
| Storage (Lyophilized) | -20°C, desiccated. | General best practice |
| Storage (DMSO Stock) | -20°C or -80°C in single-use aliquots. Avoid freeze-thaw. | [4][9] |
| Stability in Buffer | Highest at lower pH. Susceptible to degradation by strong nucleophiles. | [3] |
References
- BenchChem. (n.d.). Technical Support: Troubleshooting Z-VAD-FMK Inhibition of Caspase-3.
- BenchChem. (n.d.). Troubleshooting Z-VAD-FMK insolubility in media.
- Lakhani, S. A., & Flavell, R. A. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 133–148.
- Thermo Fisher Scientific. (n.d.). Caspase Assays.
- Sadaghiani, A. M., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of the American Chemical Society, 130(43), 14169–14178.
- Amerigo Scientific. (n.d.). Ac-Cys(dodecyl)-chloromethylketone.
- Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Protocols, 2009(6), pdb.top54.
- WuXi AppTec DMPK. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies.
- Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & Medicinal Chemistry Letters, 10(6), 547–549.
- ResearchGate. (2018). Is there any trick with which I can concentrate Z-VAD-FMK (caspase inhibitor) dissolved in DMSO in order to increase the concentration?.
- ChemicalBook. (n.d.). AC-CYS(DODECYL)-CHLOROMETHYLKETONE.
- ResearchGate. (2017). Z-YAVD-FMK and z-VAD-fmk fail to block pyroptosis.
- Quora. (2018). What is the non-specific enzyme inhibition?.
- Copeland, R. A. (1998). Kinetic effects due to nonspecific substrate-inhibitor interactions in enzymatic reactions. Biochemical Pharmacology, 55(11), 1785–1790.
- Ahlers, J. (2019). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul.
- Zeymer, C., et al. (2020). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. ACS Chemical Biology, 15(7), 1894–1904.
- BD Biosciences. (n.d.). BD Pharmingen™ Z-VAD-FMK, General Caspase Inhibitor.
- ACS Publications. (2022). Hydrophobicity-Based Force Field In Enzymes. ACS Omega.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones.
- Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal, 177(3), 977–991.
- Kettner, C., & Shaw, E. (1993). Peptide chloromethyl ketones as labeling reagents. Methods in Enzymology, 222, 503–513.
- PubChem. (n.d.). N-Acetyl-L-Cysteine.
- Powers, J. C., et al. (2008). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Protein and Peptide Letters, 15(10), 1045–1054.
- Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321–327.
- Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone.
- Macho, A., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells.
- Redelman, D., & Wormsley, S. (1985). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 135(5), 3046–3052.
- Sigma-Aldrich. (n.d.). N-Acetyl-L-cysteine for biochemistry.
- Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143.
- Perrey, D. A., & Uckun, F. M. (2000). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. International Journal of Pharmaceutics, 205(1-2), 123–130.
Sources
- 1. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 2. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 10. Kinetic effects due to nonspecific substrate-inhibitor interactions in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific [amerigoscientific.com]
- 13. AC-CYS(DODECYL)-CHLOROMETHYLKETONE | 253589-60-5 [amp.chemicalbook.com]
Technical Support Center: Acetyl-Cys(dodecyl) chloromethyl ketone
Welcome to the technical support center for Acetyl-Cys(dodecyl) chloromethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the effective use of this highly specific and hydrophobic cysteine protease inhibitor.
Introduction
This compound is a potent, irreversible inhibitor of certain cysteine proteases. Its unique structure, featuring a dodecyl group, confers high hydrophobicity, which presents specific challenges in its handling and application in aqueous experimental systems. This guide provides in-depth technical advice to navigate these challenges and ensure the stability and efficacy of the inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Due to its high hydrophobicity, this compound is practically insoluble in aqueous buffers alone. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects on your biological system.
Q2: How should I store the solid compound and my stock solutions?
The solid form of this compound should be stored at -20°C.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solid compound is stable for extended periods. However, once in solution, its stability is reduced.
Q3: What are the primary factors that affect the stability of this compound in my working solution?
The stability of this inhibitor in your working solution is influenced by several factors:
-
pH: Chloromethyl ketones are generally more stable at a lower pH.[2] Alkaline conditions can accelerate the degradation of the inhibitor.
-
Temperature: Higher temperatures will increase the rate of degradation.[2] It is advisable to prepare working solutions fresh and keep them on ice until use.
-
Oxidation: The cysteine moiety is susceptible to oxidation.[2] The use of degassed buffers can help to minimize oxidative degradation.
-
Nucleophiles: The chloromethyl ketone group is reactive towards nucleophiles. Avoid buffers containing nucleophilic components, such as primary amines (e.g., Tris), as they can react with the inhibitor and reduce its potency.
Q4: Can I expect precipitation of the inhibitor in my aqueous assay?
Yes, precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous buffers.[3] To mitigate this, ensure vigorous mixing when diluting the DMSO stock solution and consider the use of a carrier protein, such as bovine serum albumin (BSA), in your buffer to help maintain solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Degradation of the inhibitor: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure that working solutions are prepared immediately before use and kept on ice. Use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.4). |
| Reaction with buffer components: Nucleophilic components in your buffer (e.g., Tris, DTT) can inactivate the inhibitor. | Use non-nucleophilic buffers such as HEPES or phosphate buffers. Avoid the presence of high concentrations of thiols in your initial incubation with the inhibitor. | |
| Precipitation of the inhibitor in the assay | Poor solubility in aqueous buffer: The hydrophobic dodecyl chain leads to low aqueous solubility. | Increase the final DMSO concentration slightly, if your experiment allows. Ensure rapid and thorough mixing upon dilution. Consider including a non-ionic detergent or a carrier protein like BSA in the assay buffer to improve solubility.[3] |
| Inconsistent results between experiments | Variability in inhibitor concentration: Repeated freeze-thaw cycles of the stock solution can lead to degradation and inconsistent concentrations. | Aliquot the DMSO stock solution into single-use volumes and store at -20°C. |
| Time-dependent inactivation in working solution: The inhibitor has a finite half-life in aqueous solution. | Prepare the final working dilution of the inhibitor immediately before adding it to your experimental samples. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound (MW: 363.99 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of the compound, add 274.7 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C.
General Protocol for Use in a Cell-Based Assay
-
Thaw a single-use aliquot of the 10 mM stock solution in DMSO immediately before use.
-
Prepare a series of intermediate dilutions of the inhibitor in your cell culture medium or assay buffer. It is critical to add the DMSO stock solution to the aqueous medium with vigorous vortexing to aid dispersion and minimize precipitation.
-
Add the final dilutions to your cells or protein extract. The final DMSO concentration should be kept constant across all conditions, including the vehicle control.
-
Incubate for the desired time and temperature as determined by your experimental protocol.
Visualizing Key Concepts
Logical Workflow for Troubleshooting Inhibitor Efficacy
Caption: Potential degradation pathways for this compound in solution.
References
-
Amerigo Scientific. Ac-Cys(dodecyl)-chloromethylketone. [Link]
-
Molbase. This compound. [Link]
-
PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]
-
ResearchGate. Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. [Link]
-
ResearchGate. Solubility of the substrates (mg mL⁻¹), cystine (Cys) (blue) and dodecylamine (Dda) (green), at 40 °C. [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
-
Semantic Scholar. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]
-
ResearchGate. How to improve the reactivity of a hydrophobic inhibitor towards a target protein?[Link]
Sources
Technical Support Center: Enhancing the Specificity of Acetyl-Cys(dodecyl) Chloromethyl Ketone
Welcome to the technical support resource for Acetyl-Cys(dodecyl) chloromethyl ketone (Ac-C(dodecyl)-CMK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the experimental specificity of this potent, yet challenging, irreversible inhibitor. As a molecule combining a highly reactive warhead with a long, lipophilic alkyl chain, its use requires careful experimental design to distinguish targeted covalent inhibition from non-specific or off-target effects.
Section 1: Understanding the Molecule: Mechanism and Inherent Challenges
This compound is a specialized chemical probe. Its structure consists of three key components: an N-acetylcysteine head, a reactive chloromethyl ketone (CMK) "warhead," and a 12-carbon dodecyl tail. This unique combination dictates its biochemical behavior and the associated experimental challenges.
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The Reactive Warhead: The chloromethyl ketone is an electrophilic group that acts as an irreversible covalent modifier. It is designed to be attacked by a nucleophilic residue at the active site of a target enzyme, typically a cysteine or histidine. The ketone carbonyl enhances the reactivity of the adjacent carbon, facilitating the displacement of the chloride leaving group and the formation of a stable thioether or alkylated imidazole bond.[1]
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The Lipophilic Tail: The dodecyl chain is a long, nonpolar alkyl group. Its primary function is to increase the hydrophobicity of the molecule, which can enhance membrane permeability or promote binding to hydrophobic pockets within a target protein. However, this property is also a major source of non-specificity, leading to aggregation in aqueous solutions, micelle formation, and non-specific binding to proteins and membranes through hydrophobic interactions.[2][3]
Mechanism of Covalent Inhibition
The intended mechanism involves a two-step process: first, the inhibitor binds non-covalently to the enzyme's active site, driven by interactions involving the dodecyl chain and the acetylcysteine moiety. This is followed by the irreversible covalent reaction between the enzyme's nucleophile and the CMK warhead.
Caption: Mechanism of irreversible inhibition by Ac-C(dodecyl)-CMK.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with Ac-C(dodecyl)-CMK in a practical question-and-answer format.
Issue Category: Non-Specificity and High Background
Q1: My inhibitor shows significant activity against my negative control protein and high background signal in my assay. What is the likely cause?
A1: This is a classic symptom of non-specific inhibition, likely stemming from two properties of your molecule:
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Inherent Reactivity of the CMK Group: Chloromethyl ketones are potent alkylating agents and can react with any accessible, sufficiently nucleophilic residue, not just your intended target. This is particularly true for solvent-exposed cysteine residues on other proteins or even small molecule thiols in your assay buffer (e.g., DTT, β-mercaptoethanol).[4] One study noted that TPCK (Tosyl-L-phenylalanine chloromethyl ketone) can induce cellular effects by modifying sulfhydryl groups on proteins involved in cell survival pathways, independent of its intended protease target.[5]
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Hydrophobicity of the Dodecyl Chain: The long alkyl chain can cause the inhibitor to aggregate at high concentrations, forming micelles that can sequester substrate or enzyme, leading to apparent inhibition. Furthermore, it can bind non-specifically to hydrophobic patches on proteins, causing denaturation or aggregation, which also results in a loss of signal. Studies on similar long-chain fatty acid CMK derivatives have shown that this hydrophobicity is a key driver of binding but can also contribute to less specific interactions.[6]
Q2: How can I experimentally distinguish between specific covalent inhibition and non-specific effects?
A2: A multi-pronged approach is necessary:
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Run a Pre-incubation Time-Course: True irreversible covalent inhibitors will show time-dependent inhibition.[4] As you increase the pre-incubation time of the enzyme with the inhibitor (before adding the substrate), the IC50 should decrease. Non-specific inhibition due to aggregation is typically immediate and less dependent on pre-incubation time.
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Include a Thiol Scavenger Control: Perform a control experiment where you pre-incubate your inhibitor with a high concentration of a small-molecule thiol like N-acetylcysteine (NAC) or glutathione before adding it to the enzyme assay.[5] If your inhibitor is reacting non-specifically with various thiols, its potency will be significantly reduced in this control.
-
Vary Enzyme Concentration: For covalent inhibitors, the IC50 value can be dependent on the enzyme concentration. If you observe a significant shift in IC50 when you alter the enzyme concentration, it suggests a stoichiometric, covalent interaction rather than simple competitive inhibition.
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Use Mass Spectrometry: The most direct method is to use intact protein mass spectrometry to confirm the formation of a covalent adduct between your enzyme and the inhibitor.[7] This provides definitive evidence of covalent modification and can often identify the specific residue that has been modified.
Issue Category: Poor Reproducibility and Inconsistent Data
Q3: My IC50 values for Ac-C(dodecyl)-CMK are highly variable between experiments. What factors should I investigate?
A3: Variability often points to issues with inhibitor handling, solubility, and assay conditions.
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Solubility and Stock Preparation: Due to its dodecyl chain, this compound has very poor aqueous solubility. It must be dissolved in an organic solvent like DMSO or ethanol to make a concentrated stock. Ensure your final assay concentration of the organic solvent is low (typically <1%) and consistent across all experiments, as it can affect enzyme activity. Always visually inspect your assay buffer after adding the inhibitor to check for precipitation.
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Storage and Stability: Chloromethyl ketones are reactive and susceptible to hydrolysis.[8] Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9][10] Once diluted in aqueous buffer, the inhibitor's half-life can be short. Prepare working dilutions immediately before use.
-
Assay Buffer Composition: Components in your buffer can interfere with the inhibitor. As mentioned, reducing agents like DTT will react directly with the CMK warhead. If a reducing agent is essential for enzyme activity, its concentration must be carefully controlled and kept consistent.[4]
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Pre-incubation Time and Temperature: For an irreversible inhibitor, the observed potency is critically dependent on the pre-incubation time and temperature.[11] Ensure these parameters are precisely controlled in every experiment. A slight variation in pre-incubation can lead to significant differences in the level of enzyme inactivation and, consequently, the measured IC50.
Section 3: Protocols for Improving and Validating Specificity
Here we provide step-by-step protocols to help you systematically address the challenges associated with Ac-C(dodecyl)-CMK.
Protocol 1: Mitigating Non-Specific Binding with Non-Ionic Detergents
This protocol helps to prevent inhibitor aggregation and non-specific hydrophobic interactions, which are common issues for molecules with long alkyl chains.
-
Objective: To determine if a non-ionic detergent can improve the apparent potency and specificity of the inhibitor by maintaining its monomeric state.
-
Materials:
-
Ac-C(dodecyl)-CMK stock solution (e.g., 10 mM in 100% DMSO).
-
Target enzyme and substrate.
-
Assay buffer.
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100 or Tween-20).
-
-
Procedure:
-
Prepare a series of assay buffers containing different final concentrations of the non-ionic detergent (e.g., 0%, 0.001%, 0.01%, 0.1%). Note: The optimal concentration should be above the detergent's critical micelle concentration (CMC) but low enough not to denature the enzyme.
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For each detergent concentration, run a full dose-response curve for Ac-C(dodecyl)-CMK.
-
Prepare serial dilutions of the inhibitor.
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Add the enzyme to the assay buffer (with detergent) and briefly incubate.
-
Add the inhibitor dilutions and pre-incubate for a fixed time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate.
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Measure the reaction rate.
-
-
Interpretation:
-
If the inhibitor's IC50 value becomes significantly lower and the dose-response curve becomes steeper and more monophasic in the presence of the detergent, it strongly suggests that aggregation was limiting its apparent activity.
-
This provides more reliable data for assessing the true inhibitory potential.
-
Protocol 2: Characterizing Time-Dependent Inhibition (k_inact / K_I Determination)
For an irreversible inhibitor, determining the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration for half-maximal inactivation) is far more informative than a simple IC50.[7]
-
Objective: To confirm irreversible inhibition and calculate k_inact and K_I.
-
Procedure:
-
At a fixed, high concentration of the inhibitor (e.g., 5-10x the expected IC50), incubate it with the enzyme.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into a solution containing the substrate to stop further inhibition while measuring the remaining enzyme activity.
-
Plot the natural log of the remaining enzyme activity versus time. For a first-order inactivation process, this should yield a straight line. The negative slope of this line is the observed rate of inactivation (k_obs).
-
Repeat steps 1-3 for a range of different inhibitor concentrations.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the Michaelis-Menten equation for inactivation: k_obs = k_inact * [I] / (K_I + [I])
-
-
Interpretation:
-
A hyperbolic relationship between k_obs and [I] is the hallmark of a specific, two-step irreversible inhibitor.[7]
-
The k_inact and K_I values provide a true measure of the inhibitor's efficiency (k_inact/K_I) that is independent of assay conditions like incubation time.
-
Caption: Logical workflow for troubleshooting Ac-C(dodecyl)-CMK experiments.
Section 4: Summary of Best Practices and Key Parameters
To maximize the quality of your data when working with Ac-C(dodecyl)-CMK, adhere to the following best practices, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Solvent/Solubility | Use 100% DMSO for stock solutions. Keep final assay concentration <1%. Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100). | The dodecyl chain causes poor aqueous solubility and aggregation. Detergents can mitigate this.[2][6] |
| Storage | Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. | CMKs are reactive compounds prone to degradation and hydrolysis, especially in aqueous solutions.[8] |
| Buffer Composition | AVOID nucleophilic buffers (e.g., Tris) and reducing agents (e.g., DTT, BME). Use buffers like HEPES or PBS if compatible with the enzyme. | The electrophilic CMK warhead will react with extraneous nucleophiles, inactivating the inhibitor before it reaches its target.[4] |
| Pre-incubation | Standardize pre-incubation time and temperature meticulously. Perform a time-course experiment to confirm time-dependence. | For irreversible inhibitors, the extent of inhibition is a function of time. Inconsistency here is a major source of variability.[11] |
| Controls | Include a control with a "scrambled" or inactive version of the inhibitor if available. Use a thiol scavenger (e.g., NAC) to test for non-specific reactivity. | These controls help to differentiate between on-target covalent modification and off-target or non-specific effects.[5] |
| Kinetic Analysis | Do not rely solely on IC50. Determine k_inact and K_I to accurately characterize the inhibitor's efficiency. | IC50 values for irreversible inhibitors are assay-dependent. k_inact/K_I is a more robust, intrinsic measure of potency.[7] |
| Verification | Use intact protein mass spectrometry to confirm a 1:1 covalent modification of the target enzyme. | This is the gold standard for proving a covalent mechanism of action.[7] |
By implementing these rigorous controls and characterization methods, you can confidently navigate the challenges posed by this compound and generate high-quality, specific, and reproducible data in your research.
References
-
University of Ottawa. (n.d.). Handling and Storage of Chemicals. Retrieved from [Link]
-
Wang, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Florida State University. (n.d.). Chemical Storage. Retrieved from [Link]
-
Cohen, S. M., et al. (2021). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules. Available at: [Link]
- Pál, G., et al. (1990). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry.
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Di Micco, S., et al. (2024). Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
Adachi, T., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]
-
Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal. Available at: [Link]
-
Facchini, M., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Hall, I. H., et al. (1997). The S-alkyl chain length as a determinant of the anti-leukemic activity of cysteine chloromethyl ketone compounds. Anti-cancer Drug Design. Available at: [Link]
-
Macho, A., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation. Available at: [Link]
-
Ríos-Lombardía, N., et al. (2021). Classification of Congeneric and QSAR of Homologous Antileukemic S–Alkylcysteine Ketones. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The S-alkyl chain length as a determinant of the anti-leukemic activity of cysteine chloromethyl ketone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acetyl-Cys(dodecyl) chloromethyl ketone
Welcome to the technical support guide for Acetyl-Cys(dodecyl) chloromethyl ketone (Ac-Cys(dodecyl)-CMK). This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges with this highly hydrophobic, irreversible inhibitor. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.
Part 1: Understanding the Challenge: Why is Ac-Cys(dodecyl)-CMK So Insoluble?
The primary challenge in working with Ac-Cys(dodecyl)-CMK stems from its amphipathic, yet predominantly hydrophobic, chemical structure.
-
The Hydrophobic Anchor: The "dodecyl" group is a 12-carbon alkyl chain (C12H25). This long, nonpolar tail is responsible for the compound's extremely poor solubility in aqueous buffers. Hydrophobic interactions drive these chains to aggregate and avoid water, leading to precipitation.[1]
-
The Reactive Head: The "Acetyl-Cys" portion and the "chloromethyl ketone" (CMK) reactive group are more polar. The CMK group is an alkylating agent, designed to form a stable, irreversible covalent bond with the thiol group of a cysteine residue in the active site of its target enzyme.[2]
This dual nature means that while the compound must be delivered in an aqueous environment to interact with a biological target, its own chemical properties resist this. The core of every troubleshooting step is to manage this hydrophobicity without compromising the compound's integrity or the biological validity of your assay.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during experimental workflows, from initial stock preparation to final data interpretation.
Q1: My Ac-Cys(dodecyl)-CMK won't dissolve, even in DMSO. What's wrong?
Short Answer: Your DMSO may be hydrated, or you may need to apply gentle energy.
In-Depth Explanation: While DMSO is the recommended solvent, its hygroscopic nature means it can absorb atmospheric moisture over time. Water-contaminated DMSO is significantly less effective at solubilizing highly hydrophobic compounds.[3]
Troubleshooting Steps:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle or an aliquot of anhydrous DMSO (purity >99.9%) stored properly with desiccant.
-
Gentle Warming: Warm the vial containing the compound and DMSO to 37°C for 10-15 minutes.[4] This increases the kinetic energy of the molecules, helping to overcome the intermolecular forces of the solid-state compound.
-
Vortexing/Sonication: After warming, vortex the solution vigorously. If it remains insoluble, a brief sonication in a water bath can help break up aggregates.
-
Confirm Maximum Solubility: While data for this specific molecule is sparse, similar hydrophobic inhibitors can achieve stock concentrations of 10-25 mg/mL or >20 mM in high-quality DMSO.[5][6] If you are attempting a much higher concentration, you may be exceeding its solubility limit.
Q2: I successfully made a DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?
Short Answer: The compound is crashing out of solution due to the abrupt change in solvent polarity. You need to optimize your buffer composition and dilution technique.
In-Depth Explanation: This is the most critical failure point. When the DMSO stock is diluted into a high-ionic-strength aqueous buffer, the hydrophobic dodecyl tails are driven to aggregate, causing immediate precipitation. The effective concentration of your inhibitor in solution becomes near-zero, leading to a complete lack of biological activity.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing Ac-Cys(dodecyl)-CMK.
Detailed Recommendations:
-
Lower the Ionic Strength of Your Buffer: High salt concentrations (like in a 100 mM phosphate buffer) decrease the solubility of hydrophobic compounds—a "salting-out" effect.
-
Action: Switch from high-molarity phosphate buffers to lower-molarity (e.g., 25-50 mM) organic buffers like HEPES or Tris, if compatible with your assay's pH requirements.[8]
-
-
Optimize the Dilution Technique:
-
Action: Add the DMSO stock solution dropwise into the vortexing assay buffer. This avoids creating localized high concentrations of the inhibitor that can initiate precipitation. Never add the aqueous buffer to the DMSO stock.
-
-
Control the Final DMSO Concentration:
-
For Cell-Based Assays: The final concentration of DMSO should typically not exceed 0.5%, as higher levels can cause cellular toxicity and mask the specific effect of the inhibitor.[9][10]
-
For Biochemical Assays: While some enzymes can tolerate higher DMSO concentrations (e.g., 2-5%), you must always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects on enzyme activity.[8]
-
-
Consider Co-solvents (Advanced): If the above steps fail, introducing a small percentage of a solubility-enhancing co-solvent into your final assay buffer may be necessary. This should be a last resort, as it can affect protein stability and function.
-
Examples: Polyethylene glycol (PEG), glycerol.
-
Action: Prepare your assay buffer containing 1-5% of the co-solvent before adding the inhibitor. Always validate with a vehicle control.
-
Q3: I've achieved a clear solution, but I'm not observing any inhibition. Is the compound inactive?
Short Answer: The compound may have degraded, your protein target may not be susceptible, or "invisible" micro-precipitation may still be occurring.
In-Depth Explanation: A lack of activity in a visually clear solution requires systematic troubleshooting to distinguish between issues with the compound, the assay, and the biological target.[7]
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Has the compound been stored correctly at -20°C, protected from light and moisture? Was the DMSO stock aliquoted to avoid repeated freeze-thaw cycles?[7] The chloromethyl ketone moiety is reactive and can hydrolyze over time in non-anhydrous conditions.
-
Purity: Ensure the compound is from a reputable source with purity data.
-
-
Rule Out Micro-Precipitation: A solution can appear clear to the naked eye but may contain nano- or micro-aggregates that are not bioavailable.
-
Action: After preparing the working solution, centrifuge it at high speed (e.g., >14,000 x g) for 10-15 minutes. Test the supernatant for activity. If the activity is now present, it suggests that aggregates were previously sequestering the compound.
-
-
Validate the Target and Assay:
-
Positive Control: Does your assay work with a known, soluble inhibitor for your target enzyme? This confirms the assay itself is functional.
-
Mechanism of Inhibition: Ac-Cys(dodecyl)-CMK is an irreversible inhibitor. It requires a susceptible cysteine residue in the target's active site. Does your target have such a residue? The inhibition is also time-dependent. Consider pre-incubating the enzyme with the inhibitor for a period (e.g., 15-30 minutes) before adding the substrate to allow for covalent modification.
-
Vehicle Control: Always run a control with just the vehicle (e.g., buffer + DMSO) to ensure the solvent isn't affecting the results.[9]
-
Part 3: Protocols & Data Tables
Protocol 1: Preparation of Ac-Cys(dodecyl)-CMK Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution and a soluble working solution for a typical biochemical assay.
Materials:
-
Ac-Cys(dodecyl)-CMK (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Assay Buffer (Example: 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Sterile microcentrifuge tubes
Procedure: Stock Solution (10 mM)
-
Calculate the required mass of Ac-Cys(dodecyl)-CMK (MW: 363.99 g/mol )[11] and volume of anhydrous DMSO.
-
Add the solid compound to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Warm the tube at 37°C for 10 minutes.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if needed.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Procedure: Working Solution (Example: 10 µM in 1 mL Assay Buffer)
-
Dispense 999 µL of your chosen assay buffer into a fresh tube.
-
Place the tube on a vortex mixer set to a medium speed.
-
Withdraw 1 µL of the 10 mM DMSO stock solution.
-
While the buffer is actively vortexing, slowly dispense the 1 µL of stock solution directly into the buffer.
-
Allow the solution to vortex for an additional 30 seconds.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitation.
-
Use the working solution immediately. Do not store diluted aqueous solutions.[12]
Table 1: Solubility and Buffer Compatibility Summary
| Solvent / Buffer Condition | Solubility Profile | Key Considerations |
| Water / PBS (High Ionic Strength) | Insoluble | Will cause immediate precipitation. Avoid using for initial solubilization.[3] |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent due to limited solubilizing power for the dodecyl chain. |
| Anhydrous DMSO | Soluble | Recommended primary solvent. Use high-purity, anhydrous grade for best results.[5] |
| Low Ionic Strength Buffers (e.g., 25 mM HEPES) | Improves Dilution Success | Reduces the "salting-out" effect, making precipitation upon dilution less likely.[8] |
| High Final DMSO % (>1%) | Aids Solubility, but... | Risks assay artifacts and cell toxicity. Must be validated with robust vehicle controls.[9] |
Part 4: Mechanism of Action Visualization
Ac-Cys(dodecyl)-CMK is an affinity label. The Acetyl-Cys portion provides specificity for the target enzyme's active site. Once bound, the highly reactive chloromethyl ketone group forms an irreversible covalent bond with a nucleophilic residue, typically cysteine.
Caption: Mechanism of irreversible inhibition by a chloromethyl ketone.
This two-step process—initial reversible binding followed by irreversible alkylation—is characteristic of this class of inhibitors and explains why pre-incubation can be crucial for observing maximal inhibitory effect.[2]
References
-
Various Authors. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment? ResearchGate. Retrieved January 15, 2026, from [Link]
-
Various Authors. (2017). How to improve the reactivity of a hydrophobic inhibitor towards a target protein? ResearchGate. Retrieved January 15, 2026, from [Link]
-
Guzmán, E., et al. (2022). Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in Molecular Biosciences. Retrieved January 15, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Ac-Cys(dodecyl)-chloromethylketone. Retrieved January 15, 2026, from [Link]
-
Kettner, C., & Shaw, E. (1981). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Methods in Enzymology. Retrieved January 15, 2026, from [Link]
-
Hellerman, L., & Erwin, V. G. (1970). Role of hydrophobic interactions in enzyme inhibition by drugs. Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
Sources
- 1. Role of hydrophobic interactions in enzyme inhibition by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. msesupplies.com [msesupplies.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific [amerigoscientific.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Validating Pan-Caspase Inhibitors: Featuring Acetyl-Cys(dodecyl) chloromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Caspase Inhibition in Apoptosis Research
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis.[1][2] Their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune conditions, and cancer.[2][3] Consequently, the study of caspase activity and the development of specific inhibitors are of paramount importance in both basic research and therapeutic development. This guide provides a comparative analysis of pan-caspase inhibitors, with a focus on validating the inhibitory effect of the novel compound Acetyl-Cys(dodecyl) chloromethyl ketone against established alternatives.
Pan-caspase inhibitors are invaluable tools for elucidating the role of caspase-mediated cell death in various biological processes.[4][5] These inhibitors typically work by irreversibly binding to the catalytic site of multiple caspases, thereby blocking the apoptotic cascade.[6][7] While a range of pan-caspase inhibitors are commercially available, their efficacy and specificity can vary. Therefore, rigorous validation of their inhibitory activity is crucial for the accurate interpretation of experimental results.
This guide will delve into the mechanistic details of this compound and three widely used pan-caspase inhibitors: Z-VAD-FMK, Q-VD-OPh, and Boc-D-FMK. We will provide detailed, step-by-step protocols for validating their inhibitory effects through a series of robust cellular and biochemical assays.
Mechanism of Action: A Tale of Irreversible Inhibition
The chloromethyl ketone moiety is a hallmark of a class of irreversible inhibitors that covalently modify the active site of cysteine proteases.[8][9] This mechanism is central to the function of this compound and its fluoromethyl ketone-containing counterparts.
This compound , based on its chemical structure which includes a cysteine residue and a chloromethyl ketone group, is predicted to function as an irreversible inhibitor of cysteine proteases, with a high likelihood of targeting caspases. The dodecyl group, a long hydrocarbon chain, is expected to enhance cell permeability. The core mechanism involves the nucleophilic attack by the active site cysteine of a caspase on the electrophilic carbon of the chloromethyl ketone, leading to the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification permanently inactivates the enzyme.
Our comparative compounds, Z-VAD-FMK , Q-VD-OPh , and Boc-D-FMK , are all well-established, cell-permeable, and irreversible pan-caspase inhibitors.[6][10][11] They function through a similar mechanism of covalent modification of the active site cysteine.
-
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent inhibitor of a broad range of caspases and is widely used to block apoptosis in cell culture.[6][12][13]
-
Q-VD-OPh (Quinoline-Val-Asp-OPh) is another potent pan-caspase inhibitor with excellent cell permeability and low toxicity.[10][14][15]
-
Boc-D-FMK (Boc-Asp(OMe)-FMK) is also a broad-spectrum caspase inhibitor that effectively blocks apoptotic signaling pathways.[11][16][17]
The following diagram illustrates the general mechanism of irreversible inhibition of caspases by these compounds.
Caption: General mechanism of irreversible caspase inhibition.
Comparative Analysis of Pan-Caspase Inhibitors
The choice of a pan-caspase inhibitor can significantly impact experimental outcomes. The following table provides a comparative overview of this compound and its established alternatives.
| Feature | This compound | Z-VAD-FMK | Q-VD-OPh | Boc-D-FMK |
| Inhibitory Moiety | Chloromethyl ketone | Fluoromethyl ketone | O-phenoxy | Fluoromethyl ketone |
| Cell Permeability | High (predicted) | High | High | High |
| Reported Targets | Predicted: Pan-caspase | Pan-caspase[6] | Pan-caspase[10] | Pan-caspase[11] |
| Typical Working Conc. | To be determined | 10-100 µM[12] | 10-100 µM[7] | 20-100 µM[11] |
| Potential Off-Target Effects | Possible inhibition of other cysteine proteases[17] | Can induce necroptosis under certain conditions[18] | Generally considered to have low toxicity[7] | Can inhibit other cysteine proteases like cathepsins[17] |
Experimental Validation Protocols
To rigorously validate the inhibitory effect of this compound and compare it with other pan-caspase inhibitors, a multi-pronged approach is recommended. The following protocols provide a framework for these validation studies.
Caspase Activity Assay
This assay directly measures the enzymatic activity of caspases in cell lysates using a fluorogenic or colorimetric substrate.
Principle: Caspases cleave a specific peptide sequence linked to a reporter molecule (a fluorophore or a chromophore). The amount of released reporter is proportional to the caspase activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat or HeLa) at an appropriate density. Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α/cycloheximide). Co-treat a set of cells with the apoptosis inducer and varying concentrations of the pan-caspase inhibitor (e.g., 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation period (e.g., 4-6 hours), harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase activity assay kit.
-
Caspase Activity Measurement: Add the caspase substrate (e.g., Ac-DEVD-pNA for caspase-3/7) to the cell lysates.[19]
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the caspase activity to the protein concentration of the lysates. Compare the activity in inhibitor-treated samples to the apoptosis-induced control.
Caption: Workflow for Caspase Activity Assay.
Western Blot Analysis of PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of executioner caspases (caspase-3 and -7). Cleavage of PARP is a hallmark of apoptosis.
Principle: During apoptosis, caspases cleave the 116 kDa PARP protein into an 89 kDa fragment. Western blotting can detect this cleavage event.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the caspase activity assay protocol. After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for PARP. This antibody should recognize both the full-length and the cleaved fragments. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the ratio of cleaved PARP to full-length PARP in the different treatment groups. A potent pan-caspase inhibitor should significantly reduce or abolish the appearance of the 89 kDa cleaved PARP fragment.
Cell Viability and Apoptosis Assays
These assays assess the overall effect of the inhibitor on cell survival and the induction of apoptosis.
Principle: Various methods can be employed, including MTT assays (measuring metabolic activity), Annexin V/Propidium Iodide (PI) staining (detecting early and late apoptosis), and TUNEL assays (detecting DNA fragmentation).
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the apoptosis inducer in the presence or absence of the pan-caspase inhibitors.
-
Cell Staining: After the incubation period, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An effective pan-caspase inhibitor should significantly reduce the percentage of apoptotic cells.[18]
Expected Outcomes and Interpretation
A successful validation of this compound as a pan-caspase inhibitor would demonstrate the following:
-
Dose-dependent inhibition of caspase activity in the biochemical assay.
-
Significant reduction in PARP cleavage as observed by Western blotting.
-
A marked increase in cell viability and a decrease in the percentage of apoptotic cells in the presence of an apoptotic stimulus.
By comparing these results with those obtained for Z-VAD-FMK, Q-VD-OPh, and Boc-D-FMK, researchers can establish a comprehensive profile of this compound's efficacy and potency as a pan-caspase inhibitor.
Conclusion
The validation of any new chemical probe is a critical step in ensuring the reliability of experimental data. This guide provides a robust framework for the systematic evaluation of the inhibitory effects of this compound on caspase activity. By employing a combination of biochemical and cell-based assays and comparing its performance against well-characterized pan-caspase inhibitors, researchers can confidently utilize this novel compound in their investigations into the intricate mechanisms of apoptosis.
References
-
Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]
-
Biocompare. (n.d.). Pan Caspase Inhibitors. Retrieved from [Link]
-
News-Medical.net. (2024, June 21). What are caspase inhibitors and how do they work?. Retrieved from [Link]
-
Health Sciences. (2025, July 31). Pan-caspase inhibitor: Significance and symbolism. Retrieved from [Link]
-
Gafni, J., et al. (2009). Identification and Evaluation of Novel Small Molecule Pan-Caspase Inhibitors in Huntington's Disease Models. PLoS ONE, 4(10), e7298. [Link]
-
Kumar, S., & Sharma, A. (2024). Caspase inhibitors: a review on recently patented compounds (2016-2023). Expert Opinion on Therapeutic Patents, 1–15. [Link]
-
Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal, 176(3), 977–991. [Link]
-
Ahmad, M., et al. (2003). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Inflammation Research, 52(4), 171–176. [Link]
-
Akaji, K., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 15(24), 7706–7714. [Link]
-
Ng, N. M., et al. (1989). Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates. Journal of Biological Chemistry, 264(23), 13488–13493. [Link]
-
Hayashi, Y., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(3), 199–201. [Link]
-
La-Beck, N. M., & Szebeni, J. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. Journal of Leukocyte Biology, 57(5), 774–779. [Link]
-
Amerigo Scientific. (n.d.). Ac-Cys(dodecyl)-chloromethylketone. Retrieved from [Link]
-
ResearchGate. (2022, November 15). N acetyl cysteine alternative for reducing ROS in cultured cells?. Retrieved from [Link]
-
Middleton, B., & Tubbs, P. K. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis. Biochemical Journal, 176(3), 977–991. [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143. [Link]
-
Kuo, J. F., et al. (1984). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. FEBS Letters, 174(2), 231–235. [Link]
-
Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]
-
Tsvetkov, P., et al. (2019). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. Antioxidants & Redox Signaling, 30(11), 1465–1491. [Link]
-
Redelman, D., & Kushner, H. (1982). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 129(6), 2419–2425. [Link]
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Zick, Y., et al. (1977). Inhibiting the Onset of Hormone-Induced Desentiziation of Viable Thymocytes by N alpha-tosyl-L-lysine Chloromethyl Ketone. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 1851–1855. [Link]
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Wagner, G. R., & Payne, R. M. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. Journal of Biological Chemistry, 300(6), 107297. [Link]
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Comerford, K. M., et al. (2014). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. Cancers, 6(3), 1564–1596. [Link]
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De la Cruz-Enríquez, J., et al. (2023). N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings. Antioxidants, 12(4), 929. [Link]
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A Comparative Guide to Apoptosis Inhibition: Z-VAD-FMK vs. Acetyl-Cys(dodecyl) chloromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the selection of appropriate chemical tools is paramount to dissecting cellular life and death pathways. This guide provides an in-depth, objective comparison of two apoptosis inhibitors: the well-established pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), and the less characterized but potentially potent, Acetyl-Cys(dodecyl) chloromethyl ketone. This analysis, grounded in available experimental data and mechanistic principles, aims to equip researchers with the critical insights needed to make informed decisions for their experimental designs.
I. At a Glance: Key Distinctions
| Feature | Z-VAD-FMK | This compound (Inferred) |
| Primary Target | Broad-spectrum caspases | Cysteine proteases (including caspases) |
| Mechanism | Irreversible covalent binding to caspase active site | Irreversible alkylation of active site cysteine |
| Cell Permeability | Good | Potentially enhanced due to dodecyl chain |
| Key Off-Target Effects | Induction of necroptosis and autophagy | Potential for membrane disruption and non-specific alkylation |
| Primary Application | General inhibition of apoptosis | Cytotoxicity in cancer cell lines |
II. Mechanism of Action: A Tale of Two Warheads
Both Z-VAD-FMK and this compound are irreversible inhibitors that covalently modify their target proteases. However, the specifics of their reactive groups and targeting moieties lead to distinct pharmacological profiles.
Z-VAD-FMK: The Pan-Caspase Inhibitor
Z-VAD-FMK is a tripeptide-based inhibitor designed to mimic the caspase recognition sequence. The fluoromethylketone (FMK) group acts as an electrophilic "warhead" that is attacked by the nucleophilic cysteine in the active site of caspases. This forms a stable thioether bond, leading to irreversible inactivation of the enzyme. Its broad specificity across the caspase family makes it a powerful tool for determining if a cellular process is caspase-dependent.
This compound: A Cysteine-Targeting Alkylating Agent
This compound belongs to the class of chloromethyl ketone (CMK) protease inhibitors. The chloromethyl ketone group is a highly reactive alkylating agent. The lone pair of electrons on the active site cysteine of a target protease attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. While not exclusively specific for caspases, CMKs are known to inhibit a range of cysteine proteases. The N-acetyl-cysteine backbone may provide some level of recognition by cellular targets, and the dodecyl group is anticipated to significantly enhance its lipophilicity and cell permeability.
Figure 1: Simplified mechanism of action for Z-VAD-FMK and Acetyl-Cys(dodecyl) CMK.
III. Target Specificity and Off-Target Effects: A Critical Consideration
The utility of a chemical inhibitor is intrinsically linked to its specificity. While both compounds target cysteine proteases, their potential for off-target effects differs significantly.
Z-VAD-FMK: Beyond Apoptosis
While effective as a pan-caspase inhibitor, Z-VAD-FMK is now widely recognized for its ability to induce alternative cell death pathways, namely necroptosis and autophagy.[1][2][3] By inhibiting caspase-8, Z-VAD-FMK can unleash the necroptotic pathway, leading to a form of programmed necrosis.[3] Furthermore, Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation, which can trigger autophagy.[2] These off-target effects necessitate careful experimental design and the use of appropriate controls to ensure that observed cellular phenotypes are not misinterpreted.
This compound: The Double-Edged Sword of Lipophilicity
The dodecyl chain of this compound is a key structural feature that likely enhances its ability to cross cellular membranes. However, this increased lipophilicity may also lead to non-specific interactions with cellular membranes, potentially causing membrane disruption and cytotoxicity independent of its protease inhibitory activity. Long alkyl chains, such as the dodecyl group, can intercalate into the lipid bilayer, altering membrane fluidity and function.[4] Furthermore, the high reactivity of the chloromethyl ketone group could lead to the alkylation of other cellular nucleophiles besides the intended cysteine protease targets, contributing to off-target toxicity.
Figure 3: Western blot workflow for assessing apoptosis inhibition.
VI. Conclusion and Future Perspectives
Z-VAD-FMK remains a valuable and widely used tool for the general inhibition of apoptosis, provided that its well-documented off-target effects on necroptosis and autophagy are carefully considered and controlled for in experimental design.
This compound, while less characterized, presents as a potentially potent cytotoxic agent. Its lipophilic nature suggests excellent cell permeability, but also raises concerns about non-specific membrane interactions and off-target alkylation. Further research is needed to delineate its precise mechanism of action, target specificity, and the full spectrum of its biological effects. Future studies should focus on identifying its direct protein targets and evaluating its effects on different forms of cell death.
For researchers choosing between these inhibitors, the decision should be guided by the specific experimental question. For a broad assessment of caspase-dependency, Z-VAD-FMK is a reasonable choice, with the caveat of its known off-target activities. For studies requiring high potency and where the potential for non-specific cytotoxicity can be carefully monitored, this compound may offer an interesting, albeit less understood, alternative. As with any pharmacological tool, a thorough understanding of its properties and limitations is essential for the generation of robust and reproducible data.
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Misaghi, S., et al. (2021). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS journal, 288(16), 4823–4838. [Link]
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Wu, Y. T., Tan, H. L., Huang, Q., Sun, X. J., & Wang, X. (2011). Autophagy plays a protective role during zVAD-induced necrotic cell death. Autophagy, 7(11), 1319-1328.
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Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological sciences, 120(1), 87-97. [Link]
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Zhang, H., Limphong, P., Pieper, J., Liu, Q., Rodesch, C. K., Christians, E., & Benjamin, I. J. (2012). N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells. Experimental and therapeutic medicine, 4(4), 631–637. [Link]
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Betz, M., et al. (1991). Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. Journal of Biological Chemistry, 266(26), 17695-17699.
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Lu, W., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 15(24), 5447-5451. [Link]
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Santini, S., et al. (1995). N-acetyl-cysteine enhances cell adhesion properties of epithelial and lymphoid cells. Cell biology international, 19(8), 681-686. [Link]
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Festjens, N., et al. (2007). Inhibition of autophagy rescues palmitic acid-induced necroptosis of endothelial cells. The Journal of biological chemistry, 282(49), 35591-35601. [Link]
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Yedjou, C. G., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International journal of environmental research and public health, 7(10), 3869-3879. [Link]
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Zhang, F., Lau, S. S., & Monks, T. J. (2011). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicological sciences, 120(1), 87-97. [Link]
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Rosenbaum, P. S., et al. (2012). Involvement of Autophagy in z-VAD-FMK Induced Photoreceptor Necroptosis, a Caspase-Independent Cell Death, after Experimental Retinal Detachment. Investigative ophthalmology & visual science, 53(14), 2035. [Link]
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Betz, M., et al. (1991). Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone. An x-ray study at 2.2-A resolution. Journal of Biological Chemistry, 266(26), 17695-17699.
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Anderberg, E. K., Nyström, A. C., & Artursson, P. (1992). Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells. Pharmaceutical research, 9(10), 1334-1340. [Link]
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Kuo, C. J., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of biological chemistry, 271(39), 24119-24123. [Link]
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Macho, A., et al. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell death and differentiation, 6(4), 342-350. [Link]
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Kim, H. S., et al. (2003). Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line. Journal of Korean medical science, 18(6), 779-785. [Link]
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Xu, Y. S., et al. (2014). S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro. Acta pharmacologica Sinica, 35(2), 267-274. [Link]
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Chu, Q., et al. (2012). S-allylcysteine induces cell cycle arrest and apoptosis in androgen-independent human prostate cancer cells. Molecular medicine reports, 5(2), 439-443. [Link]
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Chang, T. W., & Eisen, H. N. (1980). Effects of N alpha-tosyl-L-lysyl-chloromethylketone on the activity of cytotoxic T lymphocytes. Journal of immunology (Baltimore, Md. : 1950), 124(3), 1028-1033. [Link]
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A Researcher's Guide to Assessing the Cross-Reactivity of Irreversible Cysteine Protease Inhibitors
A Comparative Analysis Using a Model Compound Approach
Editorial Note: The specific compound "Acetyl-Cys(dodecyl) chloromethyl ketone" is not extensively documented in publicly available scientific literature. Therefore, this guide utilizes a well-characterized and structurally related class of compounds—irreversible peptide inhibitors of cysteine proteases—to explore the critical principles of cross-reactivity. We will use the widely studied pan-caspase inhibitor, Z-VAD-FMK, and related molecules as our primary examples to provide a robust, data-driven comparison and a practical framework for experimental validation. The methodologies and principles discussed herein are directly applicable to evaluating any novel inhibitor, including custom-synthesized ones like this compound.
Introduction: The Double-Edged Sword of Irreversible Inhibition
Irreversible inhibitors, particularly those bearing reactive electrophiles like chloromethyl ketones (CMK) or fluoromethyl ketones (FMK), are powerful tools for studying enzyme function. Their mechanism involves the formation of a stable, covalent bond with a nucleophilic residue in the enzyme's active site, most commonly a cysteine or histidine. This "warhead" chemistry, as seen in compounds like Z-VAD-FMK, provides potent and sustained target inactivation, which is invaluable for elucidating the roles of specific proteases in complex biological pathways such as apoptosis.
However, the very reactivity that makes these compounds potent also presents their greatest challenge: a lack of absolute specificity. The reactive warhead can potentially bind to any sufficiently nucleophilic and accessible residue on other proteins, leading to off-target effects that can confound experimental results and, in a therapeutic context, cause toxicity. The peptidic portion of the inhibitor confers a degree of primary specificity, but this is rarely absolute. Therefore, rigorous assessment of cross-reactivity is not merely a procedural step but a fundamental requirement for the valid interpretation of any data generated using such inhibitors.
Mechanism of Action: Covalent Inactivation
The chloromethyl ketone moiety is an alkylating agent. The reaction proceeds via nucleophilic attack by the deprotonated thiol group of an active site cysteine on the methylene carbon of the CMK group. This results in the displacement of the chloride leaving group and the formation of a stable thioether bond, permanently inactivating the enzyme.
Figure 1: General mechanism for irreversible inhibition by a chloromethyl ketone (CMK) warhead.
Comparative Analysis: Broad-Spectrum vs. Selective Inhibition
The key to managing cross-reactivity is understanding the specificity profile of the chosen inhibitor. A researcher's choice between a broad-spectrum inhibitor and a selective one depends entirely on the experimental question.
-
Broad-Spectrum Inhibitors (e.g., Z-VAD-FMK): Designed to inhibit an entire family of related enzymes. Z-VAD-FMK, for instance, is widely used to block apoptosis by inhibiting multiple caspases. While effective for this purpose, its utility for dissecting the role of a specific caspase is limited due to its known cross-reactivity with other proteases, including cathepsins and calpains.
-
Selective Inhibitors (e.g., Ac-DEVD-CHO): These inhibitors incorporate a more specific peptide sequence recognized preferentially by a single enzyme or a small subset of a family. Ac-DEVD-CHO, for example, shows a strong preference for Caspase-3 and -7 over other caspases. However, even "selective" inhibitors are not entirely specific and require validation.
The hypothetical Acetyl-Cys(dodecyl)-CMK would likely exhibit broad-spectrum characteristics. The simple Ac-Cys peptide sequence is not highly specific, and the dodecyl chain, while promoting membrane permeability, could also engage in non-specific hydrophobic interactions, potentially increasing off-target binding.
Quantitative Comparison of Inhibitor Specificity
The most common metric for comparing inhibitor potency is the IC₅₀ (half-maximal inhibitory concentration) or the second-order rate constant kᵢ/Kᵢ. A truly specific inhibitor will have a very low IC₅₀ for its primary target and a significantly higher (often by several orders of magnitude) IC₅₀ for other enzymes.
| Inhibitor | Primary Target(s) | IC₅₀ (Primary Target) | Known Off-Targets (IC₅₀) | Key Features |
| Z-VAD-FMK | Pan-Caspase | 0.2-10 µM (for various caspases) | Cathepsin B (~25 µM), Calpains (variable) | Broad-spectrum, cell-permeable, widely used apoptosis inhibitor. |
| Ac-DEVD-CHO | Caspase-3/7 | ~10 nM | Caspase-1 (>1 µM), Caspase-8 (~0.2 µM) | Reversible aldehyde inhibitor, highly selective for effector caspases. |
| CA-074Me | Cathepsin B | ~10 nM (in situ) | Limited cross-reactivity with other cathepsins. | Cell-permeable methyl ester prodrug, highly selective for Cathepsin B. |
| Hypothetical Ac-Cys(dodecyl)-CMK | Cysteine Proteases | (Unknown) | Likely broad (Caspases, Cathepsins, Calpains) | High membrane permeability due to dodecyl chain; low peptide specificity. |
Experimental Workflows for Assessing Cross-Reactivity
Validating inhibitor specificity is paramount. A multi-pronged approach, combining in vitro and in-cell techniques, provides the most comprehensive picture of an inhibitor's true activity profile.
Workflow 1: In Vitro Protease Panel Screening
This is the foundational experiment to determine an inhibitor's intrinsic potency and selectivity against a panel of purified enzymes.
Methodology:
-
Enzyme Selection: Assemble a panel of relevant purified proteases (e.g., Caspases 1-12, Cathepsins B, L, S, K, Calpain-1, Papain).
-
Assay Setup: For each enzyme, prepare reactions containing a specific fluorogenic substrate.
-
Inhibitor Titration: Add the inhibitor across a wide range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Kinetic Measurement: Monitor the rate of substrate cleavage over time using a fluorescent plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enzyme.
Figure 2: Workflow for in vitro protease panel screening to determine inhibitor IC₅₀ values.
Workflow 2: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess inhibitor specificity directly within a complex biological system (e.g., cell lysate or live cells). It utilizes activity-based probes (ABPs)—reactive molecules that covalently label the active sites of many enzymes within a class.
Methodology:
-
Sample Preparation: Prepare cell lysates or whole-cell samples.
-
Inhibitor Pre-incubation: Treat the samples with the inhibitor of interest (e.g., Ac-Cys(dodecyl)-CMK) at a desired concentration. This will block the active sites of its targets.
-
Probe Labeling: Add a broad-spectrum, tagged ABP (e.g., a biotin- or fluorescently-tagged DCG-04 or a similar probe) to the samples. The ABP will label all active cysteine proteases whose active sites were not already blocked by the inhibitor.
-
Analysis:
-
Gel-Based: Separate proteins by SDS-PAGE and visualize labeled enzymes using streptavidin-HRP (for biotin) or direct fluorescence scanning. A target of the inhibitor will appear as a band with reduced intensity compared to the control lane.
-
Mass Spectrometry: For a proteome-wide view, use a biotinylated probe, enrich the labeled proteins on streptavidin beads, and identify them via LC-MS/MS. This provides a comprehensive list of inhibitor targets and their relative occupancies.
-
The power of ABPP lies in its ability to reveal unexpected off-targets in an unbiased manner within a native biological context.
Conclusion and Best Practices
The utility of any irreversible inhibitor is directly proportional to the thoroughness of its characterization. While a compound like this compound may offer high cell permeability, its potential for broad cross-reactivity must be rigorously evaluated.
Key Recommendations for Researchers:
-
Assume Nothing: Treat every inhibitor as non-specific until proven otherwise through rigorous testing.
-
Use the Right Tool for the Job: For blocking a whole pathway like apoptosis, a broad-spectrum inhibitor like Z-VAD-FMK is appropriate. To investigate a specific enzyme, use the most selective inhibitor available and validate its specificity in your system.
-
Combine Orthogonal Approaches: Do not rely on a single method. Combine in vitro IC₅₀ profiling with in-cell methods like ABPP to build a strong case for specificity.
-
Mind the Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. An IC₅₀ determined against a purified enzyme may not directly translate to a cellular context.
-
Employ Control Experiments: Always include a negative control (e.g., an inactive version of the inhibitor, if available) and a positive control to ensure the observed phenotype is a direct result of target inhibition.
By adhering to these principles, researchers can harness the power of irreversible inhibitors while avoiding the pitfalls of misinterpretation caused by uncharacterized cross-reactivity.
References
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Rozman-Pungerčar, J., et al. (2003). Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors. FEBS Letters. Available at: [Link]
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Schotte, P., et al. (1999). The broad-spectrum caspase inhibitor Z-VAD-FMK prevents cell death in many different forms of apoptosis but not necrosis. Cell Death & Differentiation. Available at: [Link]
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Gray, D. C., et al. (2010). The pan-caspase inhibitor Z-VAD-FMK protects against synchronous T-lymphoblast apoptosis but also inhibits T-cell proliferation and activation. Cell Death & Disease. Available at: [Link]
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Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Available at: [Link]
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Greenbaum, D., et al. (2000). Chemical approaches for functionally probing the proteome. Molecular & Cellular Proteomics. Available at: [Link]
Navigating Protease Inhibition: A Comparative Guide to the Limitations of Cysteine-Modifying Chloromethyl Ketones and Modern Alternatives
As a Senior Application Scientist, my goal is to provide researchers with not just data, but with a framework for making informed decisions in their experimental design. This guide delves into the limitations of a classic class of cysteine protease inhibitors, the chloromethyl ketones (CMKs), using Acetyl-Cys(dodecyl) chloromethyl ketone as a representative example. While specific data on this particular compound is sparse, the inherent chemical reactivity of the CMK "warhead" presents broad, class-wide challenges that are critical for researchers to understand. We will explore these limitations and objectively compare this class to more modern, well-characterized alternatives, providing the experimental context needed to select the right tool for your research.
The Chloromethyl Ketone Moiety: A Double-Edged Sword
Chloromethyl ketones are irreversible inhibitors that target the active site of cysteine proteases. The mechanism is straightforward: the peptide or modifying group portion of the molecule provides some level of targeting to the enzyme's active site. Once there, the highly reactive chloromethyl group forms a covalent thioether bond with the catalytic cysteine residue, permanently inactivating the enzyme.[1][2]
However, this reactivity is the source of the class's primary limitations.
Limitation 1: Lack of Specificity and Off-Target Reactivity The electrophilic nature of the chloromethyl group is not exclusively reactive towards the target protease's active site cysteine. It can react with other nucleophilic residues, particularly the sulfhydryl groups of cysteine residues on other proteins. This can lead to a cascade of unintended cellular consequences. For instance, related compounds like Tosyl-L-lysyl chloromethyl ketone (TLCK) have been shown to inhibit protein synthesis and transcription, effects that are far removed from specific protease inhibition and highlight a significant potential for generating misleading data.[3][4]
Limitation 2: Induction of Oxidative Stress and Thiol Depletion A critical, often overlooked, limitation is the potential for CMK compounds to disrupt cellular redox homeostasis. By reacting with free sulfhydryl groups, they can deplete the cellular pool of antioxidants like glutathione. This is powerfully demonstrated by studies on a related CMK, N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK). The apoptotic effects of TPCK can be completely blocked by the thiol antioxidant N-acetylcysteine (NAC).[5] This suggests that the observed cellular phenotype may not be a direct result of target protease inhibition, but rather a secondary effect of widespread thiol modification and induced oxidative stress.
Comparative Analysis: CMKs vs. Modern Pan-Caspase Inhibitors
To contextualize the limitations of CMK-based inhibitors, it is essential to compare them against widely used and better-characterized alternatives, particularly in the field of apoptosis research where caspase inhibition is paramount. Caspases are a family of cysteine proteases central to apoptosis and inflammation.[6][7][8]
| Feature | Acetyl-Cys(dodecyl)-CMK (Representative CMK) | Z-VAD-FMK | Q-VD-OPh | Emricasan (IDN-6556) |
| Inhibitor Class | Chloromethylketone | Fluoromethylketone (FMK) | O-phenoxy-methylketone (OPh) | Peptidomimetic Ketone |
| Mechanism | Irreversible covalent modification of cysteine | Irreversible covalent modification of cysteine[9][10] | Irreversible covalent modification of cysteine[11][12][13] | Irreversible covalent modification of cysteine[14][15] |
| Primary Target(s) | Cysteine Proteases (presumed) | Pan-Caspase[8][10] | Pan-Caspase[11][12][13] | Pan-Caspase[14][15][16] |
| Potency | Not well-characterized | Effective at 20-100 µM in vitro | Effective at 5-20 µM in vitro; IC50s from 25-400 nM[11][12][13] | Clinically tested; lowers portal pressure in patients[16][17] |
| Key Limitations | High potential for off-target thiol reactivity; lack of specificity; limited characterization.[3][4][5] | Can induce necroptosis or autophagy; potential for toxicity from fluoroacetate metabolite.[13][18] | Generally considered less toxic and more potent than Z-VAD-FMK.[13][19] | Clinical development terminated for undisclosed reasons, highlighting challenges in therapeutic use.[20] |
| Cell Permeability | High (due to dodecyl group) | High | High | High (Orally available)[14][16] |
| In Vivo Use | Not well-documented | Widely used, but can be toxic and may only delay, not prevent, certain outcomes.[9][13] | Used in multiple animal models with low toxicity and ability to cross the blood-brain barrier.[13] | Advanced to human clinical trials for liver disease.[14][15][16][17][21] |
Experimental Protocols for Validating Inhibitor Specificity
To ensure the trustworthiness of research findings, protocols must be designed as self-validating systems. When using a potentially non-specific inhibitor like a CMK, it is crucial to perform control experiments to dissect the intended effect from off-target artifacts.
Protocol 1: Assessing Off-Target Thiol Reactivity with NAC Rescue
Causality: This protocol is designed to determine if the observed biological effect of a CMK inhibitor is due to specific protease inhibition or a consequence of generalized thiol reactivity and oxidative stress. If the effect is rescued by a thiol antioxidant, it strongly implicates off-target mechanisms.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., Jurkat T-cells for apoptosis studies) at a density appropriate for your endpoint assay (e.g., 1x10^6 cells/mL for flow cytometry).
-
Pre-treatment (Control Group): Add N-acetylcysteine (NAC) to a subset of wells at a final concentration of 5-10 mM. Incubate for 1-2 hours. This saturates the cellular antioxidant capacity.
-
Inhibitor Addition: Add the CMK inhibitor (e.g., Acetyl-Cys(dodecyl)-CMK) at its working concentration to both NAC-pre-treated and untreated wells. Include a vehicle-only control (e.g., DMSO).
-
Stimulus Addition: Add the pro-apoptotic or inflammatory stimulus relevant to your experiment.
-
Incubation: Incubate for the required duration for the stimulus to take effect (e.g., 4-24 hours).
-
Endpoint Analysis: Harvest cells and analyze the outcome. For apoptosis, this could be Annexin V/PI staining by flow cytometry. For inflammation, this could be a measurement of cytokine release (e.g., IL-1β) by ELISA.
-
Interpretation: Compare the effect of the CMK inhibitor in the presence and absence of NAC. If NAC significantly reduces or completely blocks the effect of the CMK, the inhibitor's primary mechanism of action in that context is likely off-target thiol modification.
Protocol 2: Distinguishing Apoptosis from Inhibitor-Induced Necroptosis
Causality: Pan-caspase inhibitors like Z-VAD-FMK can block apoptosis but shunt the cell death signal towards an alternative, inflammatory form of programmed necrosis called necroptosis.[18] This protocol uses a specific inhibitor of necroptosis (Necrostatin-1, a RIPK1 inhibitor) to determine if cell death observed in the presence of a caspase inhibitor is due to this alternative pathway.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells sensitive to necroptosis (e.g., L929, HT-29) in a 96-well plate suitable for viability assays.
-
Inhibitor Addition: Add inhibitors to the appropriate wells:
-
Group 1: Vehicle Control (DMSO)
-
Group 2: Pan-caspase inhibitor (e.g., Z-VAD-FMK or the CMK of interest)
-
Group 3: Necroptosis inhibitor (Necrostatin-1)
-
Group 4: Pan-caspase inhibitor + Necrostatin-1
-
-
Incubation: Pre-incubate with inhibitors for 1 hour.
-
Stimulus Addition: Add a death ligand that can induce both apoptosis and necroptosis, such as TNF-α (often in combination with a protein synthesis inhibitor like cycloheximide or a SMAC mimetic to sensitize cells).
-
Incubation: Incubate for 12-24 hours.
-
Endpoint Analysis: Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Interpretation: If the caspase inhibitor alone fails to protect cells from death, but the combination of the caspase inhibitor and Necrostatin-1 results in high cell viability, it confirms that the caspase inhibitor is redirecting the death signal to the necroptotic pathway.
Conclusion and Recommendations
The use of this compound and other CMK-based inhibitors in modern research warrants significant caution. Their inherent reactivity, which makes them effective covalent modifiers, is also their greatest liability, leading to potential off-target effects and disruption of cellular redox balance. While they may serve a purpose in specific, well-controlled assays, their utility as highly specific probes is limited.
For researchers investigating pathways involving cysteine proteases, especially caspases, the following is recommended:
-
Prioritize Specificity: Whenever possible, opt for newer generation, better-characterized inhibitors like Q-VD-OPh, which has demonstrated higher potency and lower toxicity compared to older compounds.[13][19]
-
Employ Rigorous Controls: If using a CMK inhibitor is unavoidable, the inclusion of a thiol-rescue experiment using N-acetylcysteine is not just advisable, it is essential for data validation.
-
Consider the Pathway: Be aware that blocking one cellular pathway, such as apoptosis, can activate compensatory pathways like necroptosis. Use multiple, specific inhibitors to dissect the true mechanism of action.
References
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Pan Caspase Inhibitors. Biocompare. Available at: [Link]
-
z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization. PubMed. Available at: [Link]
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Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism. NIH. Available at: [Link]
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Emricasan (IDN-6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension. PubMed. Available at: [Link]
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Emricasan. Wikipedia. Available at: [Link]
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Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. PMC - PubMed Central. Available at: [Link]
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Caspase Substrates and Inhibitors. PMC - NIH. Available at: [Link]
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Emricasan (IDN‐6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension. PMC - PubMed Central. Available at: [Link]
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Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis. Clinics - Elsevier. Available at: [Link]
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A long way to go: caspase inhibitors in clinical use. PMC. Available at: [Link]
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Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model. PMC - NIH. Available at: [Link]
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Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen. Available at: [Link]
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Editorial: The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. ResearchGate. Available at: [Link]
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Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. Network of Cancer Research. Available at: [Link]
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N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. PubMed. Available at: [Link]
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Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. PubMed. Available at: [Link]
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Tosyl phenylalanyl chloromethyl ketone. Wikipedia. Available at: [Link]
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The effect of TLCK on transcription and its role in modifying cell growth. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Acetyl-Cys(dodecyl) chloromethyl ketone
As researchers dedicated to advancing drug development, we handle compounds with immense potential. Acetyl-Cys(dodecyl) chloromethyl ketone, a potent cysteine protease inhibitor, is one such tool. However, its power in the biological realm is mirrored by its reactivity in the laboratory. The chloromethyl ketone (CMK) functional group is an alkylating agent, designed to form a stable, covalent bond with its target. This inherent reactivity demands our utmost respect and a rigorous, proactive approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in the mechanistic understanding of the compound's hazards. Our goal is to empower you with the knowledge to not only protect yourself but to create a self-validating system of safety for every experiment.
Hazard Profile: Understanding the Adversary
| Hazard Category | Potential Effect | GHS Pictogram (Anticipated) | Rationale & Causality |
| Acute Toxicity / Irritation | Skin irritation, serious eye damage, respiratory tract irritation. | Corrosion, Exclamation Mark | The alkylating nature of the CMK group can cause chemical burns and damage to mucous membranes upon contact or inhalation. |
| Sensitization | May cause an allergic skin reaction. | Exclamation Mark | Repeated exposure to alkylating agents can lead to sensitization, where subsequent low-level exposures trigger a significant allergic response. |
| Long-Term Exposure | Potential for long-term health effects. | Health Hazard | Alkylating agents as a class are often treated as potential mutagens or carcinogens due to their ability to modify biological macromolecules. |
First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a hazard. The primary methods of protection are robust engineering controls that minimize exposure from the outset.
-
Certified Chemical Fume Hood: All handling of solid this compound and its concentrated solutions is mandatory within a certified chemical fume hood. This is non-negotiable. The airflow of the hood will contain the fine powder during weighing and any potential aerosols generated during solubilization.
-
Designated Work Area: All work with this compound should be performed in a clearly marked, designated area of the lab to prevent cross-contamination.
-
Emergency Equipment: Ensure immediate access to a functional safety shower and eyewash station. Verify their operation before beginning your work.
Mandatory Personal Protective Equipment (PPE) Protocol
The principle of "as low as reasonably achievable" (ALARA) exposure must be applied. For a reactive compound like a chloromethyl ketone, this necessitates a comprehensive PPE ensemble.
Eye and Face Protection
-
Requirement: Chemical splash goggles in combination with a full-face shield.
-
Causality: Standard safety glasses are insufficient. Chemical splash goggles form a seal around the eyes, protecting against splashes from all angles. The face shield provides an additional, crucial layer of protection for the rest of the face against splashes during solution handling or in the event of an unexpected reaction.
Hand Protection
-
Requirement: Double-gloving with a tested, chemical-resistant outer glove.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Neoprene or Butyl rubber gloves.[5]
-
-
Causality: Double-gloving is critical. It allows for the safe removal of the contaminated outer glove without touching it with your bare skin. While nitrile offers good general protection, neoprene provides superior resistance to a broader range of chemicals, including acids, bases, and alcohols.[6][7] Butyl rubber is an excellent choice for protection against ketones and esters.[5] Always check the manufacturer's glove compatibility chart for the specific solvents you are using.
| Glove Material | Recommended Use | Known Limitations |
| Nitrile | Inner glove; provides dexterity and splash protection. | Not recommended for prolonged use with ketones, strong oxidizing agents, or aromatic solvents.[5][8] |
| Neoprene | Outer glove; excellent for acids, alcohols, and alkalis. | Not ideal for many chlorinated solvents or aromatics.[9] |
| Butyl Rubber | Outer glove; excellent for ketones, esters, and aldehydes. | Performs poorly with aliphatic and aromatic hydrocarbons.[5] |
Body Protection
-
Requirement: A long-sleeved, knee-length lab coat, fully buttoned, with tight-fitting cuffs. For procedures with a high risk of splashing (e.g., handling >50 mL of solution), a chemically resistant apron worn over the lab coat is required.
-
Causality: This ensures maximum coverage. The tight cuffs prevent chemicals from entering the sleeves. A disposable, polyethylene-coated gown, similar to those used for handling chemotherapy drugs, offers a higher level of protection and should be considered.[10][11]
Respiratory Protection
-
Requirement: When handling the solid (powder) form of the compound, a NIOSH-approved N95 respirator is the minimum requirement, even within a fume hood, to protect against inhaling fine particulates.
-
Causality: The fine, lightweight powder can be easily aerosolized during weighing and transfer. An N95 respirator provides a necessary barrier to protect the respiratory tract.[12] All respirator use must comply with your institution's respiratory protection program, including fit-testing, as mandated by OSHA.[12]
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, minimizing risk at each stage.
Caption: Safe handling workflow for reactive chloromethyl ketones.
Experimental Protocol
-
Preparation:
-
Don all required PPE: inner nitrile gloves, outer neoprene/butyl gloves, lab coat/gown, chemical splash goggles, face shield, and N95 respirator.
-
Verify the fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface inside the hood with absorbent, plastic-backed paper.
-
-
Weighing and Aliquoting (Solid):
-
Perform all weighing operations on a balance placed inside the fume hood or use a powder containment hood.
-
Use a spatula to carefully transfer the solid onto weighing paper or directly into a tared vial. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
With the vial still in the fume hood, slowly add the desired solvent (e.g., DMSO, DMF) using a pipette, directing the stream against the inner wall of the vial to avoid splashing.
-
Cap the vial securely and vortex or sonicate to ensure complete dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces with 70% ethanol. Dispose of the contaminated wipes in the designated hazardous waste container.
-
Carefully doff PPE. Remove the outer gloves first, turning them inside out. Then remove the face shield and goggles, followed by the lab coat and respirator. Finally, remove the inner gloves.
-
Wash hands thoroughly with soap and water.[4]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety (EHS) office. For small spills within a fume hood, use a chemical spill kit with an absorbent material to contain the spill. Decontaminate the area and dispose of all materials as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
All materials that come into contact with this compound are considered hazardous waste. This includes the chemical itself, any solutions, contaminated gloves, pipette tips, vials, and absorbent paper.
-
Waste Segregation: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Deactivation: While chemical deactivation methods exist for some hazardous wastes, such as aldehydes, they require specific protocols and validation.[14][15] Unless a validated and EHS-approved deactivation protocol is in place for chloromethyl ketones, do not attempt to neutralize the waste.
-
Final Disposal: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[16][17][18] This typically involves collection by a certified hazardous waste management company.
By integrating these safety protocols into every aspect of your workflow, you ensure the protection of yourself and your colleagues, allowing you to focus on the science with confidence and integrity.
References
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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AIBON. (2024, June 25). Neoprene Gloves vs. Nitrile Gloves – Which Hand Protection is Right for You? Retrieved from [Link]
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Unigloves. (n.d.). Nitrile vs Neoprene Gloves: Choosing the Right Hand Protection for Every Industry. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Ventyv. (n.d.). Which PPE is required to be worn during chemotherapy compounding? Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
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PCCA. (n.d.). Safety Data Sheet - Acetylcysteine USP. Retrieved from [Link]
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Ganu, V. S., & Shaw, E. (1989). Zymogen/enzyme discrimination using peptide chloromethyl ketones. Journal of Biological Chemistry, 264(13), 7368-7374. Retrieved from [Link]
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Angliker, H., et al. (1993). Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes. Methods in Enzymology, 222, 478-503. Retrieved from [Link]
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Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. Environmental Science & Technology, 19(3), 215-220. Retrieved from [Link]
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Bock, P. E. (1993). Peptide chloromethyl ketones as labeling reagents. Methods in Enzymology, 222, 503-513. Retrieved from [Link]
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KU Leuven - HSE Department. (2025, August 27). Inactivating organic (contaminated) material. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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Lovrien, R. E., & Anderson, R. A. (1984). Cell membrane shape control--effects of chloromethyl ketone peptides. Journal of Cellular Biochemistry, 24(3), 237-251. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]
-
Al-Achi, A., & Greenwood, R. (1996). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical Sciences, 85(10), 1081-1085. Retrieved from [Link]
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- 3. Peptide chloromethyl ketones as labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
